9,10-Octadecadienoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4643-94-1 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-7,11-17H2,1H3,(H,19,20) |
InChI Key |
MIUGEKCBUJPQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of 9,10-Octadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The term "9,10-Octadecadienoic acid" can refer to several isomers of an 18-carbon fatty acid with two double bonds. Structurally, this nomenclature most precisely describes octadeca-9,10-dienoic acid, an allenic fatty acid with cumulative double bonds. However, in biological and commercial contexts, this term is often used more broadly to encompass the more common and physiologically significant conjugated linoleic acids (CLAs), specifically the 9,11- and 10,12-octadecadienoic acid isomers. This guide provides a detailed examination of the structures of these key isomers, their spectroscopic characterization, methods for their synthesis and analysis, and their interaction with biological signaling pathways.
Chemical Structure and Isomerism
The structural diversity of octadecadienoic acids with double bonds at or near the 9 and 10 positions is a critical aspect of their function. The primary isomers of interest are the allenic this compound and the conjugated 9,11- and 10,12-octadecadienoic acids.[1][2]
Octadeca-9,10-dienoic Acid (Allenic Structure)
This isomer features a rare allenic system, where two double bonds are adjacent (C9=C10=C11). This arrangement results in a unique linear geometry around these central carbons.
Conjugated Linoleic Acids (CLAs)
CLAs are a family of positional and geometric isomers of linoleic acid where the two double bonds are separated by a single bond.[3] The most extensively studied are the 9,11- and 10,12-isomers, each of which can exist in different cis (Z) and trans (E) configurations.[1][2][4]
-
9,11-Octadecadienoic Acid: The most common isomers are cis-9,trans-11 (rumenic acid) and trans-9,trans-11. Rumenic acid is the predominant CLA found in dairy products and meat from ruminant animals.[3]
-
10,12-Octadecadienoic Acid: The most studied isomer is trans-10,cis-12, which is a major component of commercial CLA supplements and is often associated with effects on body composition.[5]
Below is a visual representation of the key isomers of octadecadienoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The 10t,12c isomer of conjugated linoleic acid inhibits fatty acid synthase expression and enzyme activity in human breast, colon, and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Biosynthesis of 9,10-Octadecadienoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Octadecadienoic acid, a positional and geometric isomer of the well-known linoleic acid, belongs to the class of conjugated linoleic acids (CLAs). While the biological activities of other CLA isomers, such as 9Z,11E- and 10E,12Z-octadecadienoic acid, have been extensively studied for their roles in lipid metabolism, inflammation, and carcinogenesis, the specific biosynthetic pathway leading to the 9,10-isomer remains less defined. This technical guide provides a comprehensive overview of the known enzymatic pathways involved in the production of conjugated dienoic fatty acids, with a particular focus on the potential routes to this compound. This document summarizes the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key biochemical transformations.
Core Biosynthetic Pathway: The Role of Linoleate Isomerase
The primary enzymatic route for the formation of conjugated dienoic fatty acids from linoleic acid (cis-9, cis-12-octadecadienoic acid) is catalyzed by the enzyme linoleate isomerase (EC 5.2.1.5). This enzyme is predominantly found in various bacterial species, particularly those inhabiting the rumen of ruminant animals and certain probiotic strains.
The general reaction catalyzed by linoleate isomerase involves the isomerization of the cis-12 double bond of linoleic acid to a trans-11 double bond, resulting in the formation of a conjugated diene system. The most commonly produced isomer is 9Z,11E-octadecadienoic acid (rumenic acid).
The Multi-Step Isomerization in Certain Bacteria
In some bacteria, such as certain strains of Lactobacillus, the conversion of linoleic acid to conjugated isomers is a multi-step process. This pathway involves the initial hydration of the double bond, followed by dehydration to form the conjugated system. The key intermediates in this process include 10-hydroxy-cis-12-octadecenoic acid.
The Quest for this compound Biosynthesis
Current scientific literature does not describe a specific, well-characterized enzyme that directly synthesizes this compound as its primary product. The vast majority of studies on linoleate isomerases report the production of 9,11- and 10,12-CLA isomers.
It is plausible that this compound may be:
-
A minor byproduct of the known linoleate isomerase enzymes under specific conditions.
-
Produced by a yet-to-be-identified isomerase with a different substrate specificity or reaction mechanism.
-
Formed through non-enzymatic, chemical isomerization under certain physiological or environmental conditions.
Further research is required to elucidate the precise biosynthetic origin of this particular isomer.
Quantitative Data on Linoleate Isomerase Activity
The following table summarizes available kinetic data for linoleate isomerase from a mixed population of rumen bacteria. It is important to note that these values represent the combined activity of multiple isomerases and may not reflect the kinetics of a single purified enzyme.
| Substrate | Km (M) | Vmax (mM/h) | Source Organism |
| Linoleic Acid (C18:2n-6) | 2.0 x 10-3 | 0.6 | Mixed rumen bacteria[1] |
| α-Linolenic Acid (C18:3n-3) | 4.3 x 10-3 | 3.4 | Mixed rumen bacteria[1] |
Experimental Protocols
Purification of Linoleate Isomerase (Partial) from Lactobacillus paracasei
This protocol describes a partial purification of linoleate isomerase, a method that can be adapted for other bacterial sources.[2]
a. Bacterial Culture and Cell Lysis:
-
Culture Lactobacillus paracasei in MRS broth under anaerobic conditions.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cells in the same buffer and disrupt them using methods like sonication or a French press to release the intracellular enzymes.
-
Centrifuge the lysate to remove cell debris, collecting the supernatant which contains the crude enzyme extract.
b. Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude enzyme extract to a final saturation of 30-65%.
-
Stir the mixture at 4°C for 1 hour to allow for protein precipitation.
-
Centrifuge to collect the precipitated protein.
-
Discard the supernatant and dissolve the pellet in a minimal volume of buffer.
c. Dialysis:
-
Transfer the resuspended pellet to a dialysis bag.
-
Dialyze against a large volume of buffer overnight at 4°C to remove excess ammonium sulfate.
Enzyme Activity Assay for Linoleate Isomerase
The activity of linoleate isomerase is typically determined by measuring the increase in absorbance at 234 nm, which is characteristic of the formation of conjugated double bonds.[2][3]
a. Reagents:
-
Phosphate buffer (pH 7.0)
-
Linoleic acid substrate solution (prepared by dissolving linoleic acid in a small amount of ethanol and then dispersing in buffer, often with a surfactant like Tween 80)
-
Enzyme preparation (crude extract or purified enzyme)
b. Procedure:
-
In a quartz cuvette, mix the phosphate buffer and the linoleic acid substrate solution.
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation.
-
Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the initial linear portion of the absorbance versus time curve.
Analysis of Conjugated Linoleic Acid Isomers by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying different CLA isomers.[4][5][6]
a. Lipid Extraction:
-
Extract the total lipids from the reaction mixture or biological sample using a suitable solvent system (e.g., chloroform:methanol).
b. Fatty Acid Methyl Ester (FAME) Preparation:
-
Convert the fatty acids in the lipid extract to their methyl esters (FAMEs). A common method is transesterification using methanolic HCl or BF3-methanol.
c. GC-MS Analysis:
-
Inject the FAMEs onto a GC equipped with a polar capillary column (e.g., a CP-Sil 88 or similar).
-
Use a temperature program that allows for the separation of the different CLA isomers.
-
The mass spectrometer is used to identify the individual isomers based on their fragmentation patterns and to quantify them by comparing their peak areas to those of known standards.
Signaling Pathways and Logical Relationships
The biosynthesis of conjugated linoleic acids is a key step in the biohydrogenation of polyunsaturated fatty acids by gut microbes. The following diagram illustrates the logical flow from the substrate, linoleic acid, to the primary conjugated product.
Caption: Conversion of linoleic acid to CLA by linoleate isomerase.
The following diagram illustrates a more detailed, multi-step pathway observed in some lactic acid bacteria.
Caption: Multi-step biosynthesis of CLA in some bacteria.
Conclusion and Future Directions
The biosynthesis of this compound remains an area of active investigation. While the enzymatic machinery for producing other conjugated isomers of linoleic acid is well-established, particularly in microbial systems, the specific pathway to the 9,10-isomer is not yet clear. Future research should focus on:
-
Screening diverse microbial populations for the ability to produce this compound.
-
Characterizing novel isomerases with unique product specificities.
-
Investigating the possibility of non-enzymatic isomerization under relevant biological conditions.
A deeper understanding of the biosynthesis of all CLA isomers, including this compound, will be crucial for harnessing their potential therapeutic benefits in the fields of nutrition and drug development.
References
- 1. frontiersin.org [frontiersin.org]
- 2. scielo.br [scielo.br]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. academic.oup.com [academic.oup.com]
The Discovery and Analysis of 9-oxo-10,12-Octadecadienoic Acid in Tomatoes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), a bioactive lipid compound found in tomatoes (Solanum lycopersicum). Initial inquiries into "9,10-Octadecadienoic acid" have led to the identification of 9-oxo-ODA as the scientifically documented and relevant molecule in this context. This document details its discovery, quantification in various tomato tissues, experimental protocols for its analysis, and its known biological signaling pathways.
Introduction
Tomatoes are a widely consumed fruit recognized for their rich content of health-promoting compounds. Among these are oxidized derivatives of linoleic acid, notably 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) and its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). These molecules have garnered significant interest due to their biological activities, particularly as potent agonists of the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. The activation of PPARα can lead to enhanced fatty acid oxidation and a reduction in circulating and cellular lipid levels, suggesting a potential therapeutic role for these tomato-derived compounds in metabolic disorders.
Quantitative Data Presentation
The concentration of 9-oxo-ODA varies significantly within the tomato fruit, with the highest levels found in the peel. The following table summarizes the quantitative data on the distribution of 9-oxo-ODA and its isomer in different tomato fruit tissues.
| Tomato Tissue | 9-oxo-ODA Concentration (μg/g of tissue weight) | 13-oxo-ODA Concentration (μg/g of tissue weight) | Total oxo-ODAs (μg/g of tissue weight) |
| Peel | ~0.2 | Not specified individually | ~0.2[1][2] |
| Sarcocarp | ~0.1 | Not specified individually | ~0.1[1][2] |
| Gelatinous Tissue | ~0.002 | Not specified individually | ~0.002[1][2] |
Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.
Experimental Protocols
Extraction of 9-oxo-ODA from Tomato Fruit
This protocol outlines the methodology for the extraction of 9-oxo-ODA from tomato tissues for subsequent analysis.
Materials:
-
Fresh tomato fruit
-
Liquid nitrogen
-
Freeze-dryer
-
Homogenizer
-
Extraction solvent: 99.5% Ethanol containing 1 μg/mL of cis-10-heptadecenoic acid (HDA) as an internal standard
-
Centrifuge (capable of 15,000 rpm and 4°C)
-
0.2-μm pore PVDF membrane filters
Procedure:
-
Separate the tomato fruit into its constituent parts: peel, sarcocarp, and gelatinous tissue.
-
Immediately freeze the separated tissues in liquid nitrogen to quench metabolic activity.
-
Lyophilize (freeze-dry) the frozen tissues to remove water.
-
Weigh 100 mg of the freeze-dried sample and homogenize it in 1 mL of the extraction solvent.
-
Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.
-
Pool the supernatants from both extractions.
-
Filter the pooled extract through a 0.2-μm PVDF membrane.
Quantification of 9-oxo-ODA by UPLC/TOF-MS
This protocol details the instrumental analysis of the extracted 9-oxo-ODA.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Time-of-Flight Mass Spectrometer (TOF-MS)
-
Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 μm particle size)
UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300 μL/min
-
Column Temperature: 40°C
-
Injection Volume: 3 μL
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B
-
MS Conditions:
-
The specific parameters for the TOF-MS (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the instrument in use.
Quantification:
-
The amount of 9-oxo-ODA is determined by constructing a calibration curve using analytical-grade standards of 9-oxo-ODA.
Signaling Pathways and Experimental Workflows
Biosynthesis of 9-oxo-ODA in Tomatoes
The biosynthesis of 9-oxo-ODA in tomatoes is initiated from linoleic acid, a common fatty acid in plants. The pathway involves the action of lipoxygenase (LOX) enzymes.
References
A Technical Guide to the Structural Differences Between Linoleic Acid and Conjugated Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the structural and physicochemical properties of linoleic acid and its conjugated isomers, collectively known as conjugated linoleic acid (CLA). A clear understanding of these differences is crucial for research into their distinct biological activities and for the development of therapeutic agents. This document details their structural nuances, comparative physicochemical data, and the experimental methodologies used for their characterization.
Structural Elucidation: Isomers of Octadecadienoic Acid
Linoleic acid and 9,10-octadecadienoic acid are both isomers of octadecadienoic acid, meaning they share the same chemical formula (C₁₈H₃₂O₂). However, the arrangement of their double bonds leads to significant differences in their three-dimensional structure and, consequently, their chemical and biological properties.
Linoleic Acid: The most common and biologically significant form of linoleic acid is cis-9, cis-12-octadecadienoic acid. It is a polyunsaturated omega-6 fatty acid characterized by two cis double bonds separated by a methylene group (-CH₂-). This "interrupted" arrangement of double bonds is a key feature of its structure.
This compound and Conjugated Linoleic Acid (CLA): The term "this compound" is ambiguous. It can refer to an allenic structure with cumulative double bonds at the 9th and 10th carbon positions (octadeca-9,10-dienoic acid). However, in the context of biological systems and comparison to linoleic acid, it is more pertinent to consider the class of isomers known as conjugated linoleic acids (CLAs) . Unlike linoleic acid, the double bonds in CLAs are conjugated, meaning they are adjacent (separated by a single bond).
The most researched and biologically active CLA isomers are:
-
cis-9, trans-11-CLA (Rumenic Acid): This is the most abundant CLA isomer found in nature, particularly in the meat and dairy products of ruminant animals.
-
trans-10, cis-12-CLA: This isomer is a significant component of commercially available CLA supplements and is often associated with effects on body composition.
The key structural difference, therefore, lies in the placement and configuration of the two double bonds. Linoleic acid has isolated cis double bonds at the 9th and 12th positions, while CLAs have conjugated double bonds with varying cis and trans configurations, most commonly at the 9th and 11th or 10th and 12th positions.
Comparative Physicochemical Data
The structural variations between linoleic acid and its conjugated isomers directly impact their physical and chemical properties. The following table summarizes key quantitative data for comparison.
| Property | Linoleic Acid (cis-9, cis-12-18:2) | Rumenic Acid (cis-9, trans-11-CLA) | trans-10, cis-12-CLA |
| Molecular Weight ( g/mol ) | 280.45 | 280.45 | 280.45 |
| Melting Point (°C) | -5 to -12[1][2][3][4] | Data not consistently available | Data not consistently available |
| Boiling Point (°C) | 229-230 at 16 mmHg[1][3][5] | 381.6 ± 11.0 at 760 mmHg[6] | Data not consistently available |
| Density (g/cm³) | ~0.902 at 25°C[2][3][7] | ~0.9 ± 0.1[6] | Data not consistently available |
| Water Solubility | Insoluble (0.139 - 1.59 mg/L)[1][5] | Insoluble (predicted) | Insoluble (predicted) |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene[1][5] | Soluble in organic solvents | Soluble in organic solvents |
| pKa | ~9.24[8] | Not experimentally determined | Not experimentally determined |
Experimental Protocols for Structural Characterization
The precise determination of the structure of fatty acid isomers, including the position and stereochemistry of double bonds, is essential. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of fatty acids. It provides both qualitative and quantitative information about the fatty acid profile of a sample.
Methodology:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system, typically a mixture of chloroform and methanol (Folch method) or hexane and isopropanol.
-
Saponification and Derivatization: Since fatty acids are not volatile enough for GC analysis, they must be derivatized. This is most commonly achieved by converting them into fatty acid methyl esters (FAMEs). A common procedure involves saponification with a base (e.g., methanolic KOH) to release the fatty acids from triglycerides and phospholipids, followed by methylation using an acid catalyst like boron trifluoride (BF₃) in methanol or acetyl chloride in methanol.[9] This reaction is typically carried out by heating the sample with the derivatization reagent.[9]
-
GC Separation: The FAME mixture is injected into a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanopropyl polysiloxane column). The separation is based on the boiling points and polarities of the FAMEs. Saturated, monounsaturated, and polyunsaturated fatty acids will have different retention times. The separation of positional and geometric isomers of CLAs can be achieved with specialized capillary columns and optimized temperature programs.[10]
-
MS Detection and Analysis: As the FAMEs elute from the GC column, they enter a mass spectrometer. Electron ionization (EI) is a common method, which fragments the molecules in a reproducible manner. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the fatty acid by comparison to a spectral library. For determining the position of double bonds, specific derivatization techniques can be employed prior to GC-MS. For example, the double bonds can be derivatized to form pyrrolidides or by using reactions like the Paternò-Büchi reaction, which, upon fragmentation in the mass spectrometer, yield ions that are diagnostic of the original double bond location.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about fatty acids without the need for derivatization.
Methodology:
-
Sample Preparation: A small amount of the purified fatty acid or the intact oil is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).[13]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule.[14]
-
Olefinic Protons (-CH=CH-): Protons on the double bonds typically resonate in the 5.3-5.4 ppm region.[15] The coupling constants between these protons can help determine the stereochemistry of the double bond (cis or trans). cis couplings are typically smaller (6-15 Hz) than trans couplings (11-18 Hz).
-
Bis-allylic Protons (-CH=CH-CH₂-CH=CH-): The protons of the methylene group between the two double bonds in linoleic acid have a characteristic chemical shift around 2.8 ppm.[16] This signal is absent in conjugated linoleic acids.
-
Allylic Protons (-CH₂-CH=CH-): Protons on the carbons adjacent to the double bonds resonate around 2.0 ppm.
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The chemical shifts of the olefinic carbons are sensitive to their position in the fatty acid chain and the stereochemistry of the double bond.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, allowing for an unambiguous assignment of the entire molecular structure, including the precise location of the double bonds.[13][14]
Visualizing Structural Differences and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key structural differences and a typical experimental workflow for fatty acid analysis.
Caption: Structural comparison of Linoleic Acid and two common CLA isomers.
Caption: A typical workflow for fatty acid analysis using GC-MS.
References
- 1. Linoleic acid - Wikipedia [en.wikipedia.org]
- 2. Linoleic acid | 60-33-3 | W-203254 | Biosynth [biosynth.com]
- 3. Linoleic acid CAS#: 60-33-3 [m.chemicalbook.com]
- 4. Linoleic Acid [drugfuture.com]
- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RUMELENIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. Linoleic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Double Bond Positions in Polyunsaturated Fatty Acids by Mass Spectrometry [jstage.jst.go.jp]
- 12. Determination of Double Bond Positions in Polyunsaturated Fatty Acids Using the Photochemical Paternò-Büchi Reaction with Acetone and Tandem Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. magritek.com [magritek.com]
- 14. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of 9,10-Octadecadienoic Acid Isomers: A Technical Guide for Researchers
An In-depth Exploration of a Class of Lipid Mediators in Health and Disease
Abstract
Isomers of 9,10-octadecadienoic acid, a group of oxidized linoleic acid metabolites, are emerging as critical signaling molecules in a host of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological roles of these lipid isomers, with a particular focus on their impact on inflammatory signaling, cancer progression, and metabolic regulation through the activation of peroxisome proliferator-activated receptors (PPARs). We present a synthesis of the current scientific literature, detailing the quantitative effects of various isomers on cellular processes, outlining the experimental protocols used to elucidate these functions, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these bioactive lipids.
Introduction
Linoleic acid, an essential omega-6 fatty acid, is a major component of cellular membranes and a precursor to a diverse array of signaling molecules. Enzymatic and non-enzymatic oxidation of linoleic acid generates a family of metabolites known as oxidized linoleic acid metabolites (OXLAMs), which includes various positional and geometric isomers of octadecadienoic acid. Among these, the this compound isomers are gaining significant attention for their potent biological activities.
This guide focuses on the biological roles of several key this compound isomers, including oxo-, hydroxy-, epoxy-, and dihydroxy- derivatives. These molecules have been shown to modulate critical cellular functions, acting as ligands for nuclear receptors, influencing inflammatory cascades, and regulating cell fate decisions in cancer. Understanding the nuanced activities of each isomer is crucial for harnessing their therapeutic potential in a range of diseases, from metabolic disorders to cancer and inflammatory conditions.
Biological Roles of this compound Isomers
The biological effects of this compound isomers are diverse and often isomer-specific, highlighting the importance of precise structural identification in functional studies. The primary areas of investigation for these compounds include metabolic regulation via PPAR activation, modulation of inflammatory responses, and impact on cancer cell biology.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Several this compound isomers have been identified as potent agonists of PPARs, a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.
-
9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA) : This isomer is a known activator of PPARα.[1] Studies have shown that 9-oxo-ODA can activate PPARα at concentrations in the range of 10-20 µM, leading to the increased expression of PPARα target genes involved in fatty acid oxidation.[1]
-
13-oxo-9,11-Octadecadienoic Acid (13-oxo-ODA) : An isomer of 9-oxo-ODA, 13-oxo-ODA has also been demonstrated to be a potent PPARα agonist.[2][3] In vitro luciferase assays have shown that 13-oxo-ODA can induce PPARα activation in a dose-dependent manner, with some studies suggesting it may be a more potent activator than 9-oxo-ODA.[3][4][5]
-
9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) : Along with its 13-HODE counterpart, 9-HODE is a recognized ligand for PPARγ.[6] This interaction is implicated in the regulation of macrophage differentiation and lipid uptake.[7]
Table 1: Quantitative Data on PPARα Activation by this compound Isomers
| Isomer | Cell Line | Assay Type | Concentration | Fold Activation (vs. control) | Reference |
| 9-oxo-10(E),12(E)-ODA | Mouse Primary Hepatocytes | PPARα Activation | 10-20 µM | Significant Increase | [1] |
| 13-oxo-9,11-ODA | CV1 | Luciferase Reporter Assay | 10 µM | ~4-fold | [2][3] |
| 13-oxo-9,11-ODA | CV1 | Luciferase Reporter Assay | 30 µM | ~6-fold | [2][3] |
Anti-inflammatory Effects
A growing body of evidence points to the significant anti-inflammatory properties of several this compound isomers. These effects are often mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
-
9-oxo-10(E),12(Z)-Octadecadienoic Acid : This isomer has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
13-oxo-9,11-Octadecadienoic Acid (13-KODE) : This compound has demonstrated anti-inflammatory activity by suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages.[8] Its mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.[8]
Table 2: Quantitative Data on Anti-inflammatory Effects of this compound Isomers
| Isomer | Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 / % Inhibition | Reference |
| 13-oxo-9,11-ODA (13-KODE) | RAW 264.7 | LPS | NO Production | Significant reduction at 100 µM | [8] |
| 13-oxo-9,11-ODA (13-KODE) | RAW 264.7 | LPS | TNF-α Expression | Significant reduction at 100 µM | [8] |
| 13-oxo-9,11-ODA (13-KODE) | RAW 264.7 | LPS | IL-1β Expression | Significant reduction at 100 µM | [8] |
Role in Cancer
The influence of this compound isomers on cancer is complex, with some studies indicating pro-apoptotic and anti-proliferative effects, while others suggest a more nuanced role.
-
9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) : This isomer has been shown to induce apoptosis in certain cancer cell lines. The mechanism often involves the activation of caspase cascades, key executioners of apoptosis.
-
13-oxo-9,11-Octadecadienoic Acid (13-oxo-ODA) : Recent studies have explored the role of 13-oxo-ODA in the context of breast cancer stem cells (BCSCs). It has been found to suppress the formation of mammospheres, a hallmark of BCSC activity, suggesting a potential role in targeting this therapy-resistant cell population.
Table 3: Quantitative Data on the Effects of this compound Isomers on Cancer Cells
| Isomer | Cell Line | Effect | Concentration | Quantitative Measurement | Reference |
| 9-HODE | Various | Apoptosis | Varies | Increased Caspase-3 Activity | |
| 13-oxo-9,11-ODA | Breast Cancer Cells | Inhibition of Mammosphere Formation | Varies | Reduction in sphere number/size |
Other Isomers and Their Biological Activities
-
9,10-epoxy-12-octadecenoic acid (Coronaric Acid or Leukotoxin A) : This epoxy derivative is known to be toxic to leukocytes and other cell types at high concentrations.[9][10] Its toxicity is mediated by its conversion to the dihydroxy counterpart, 9,10-dihydroxy-12-octadecenoic acid, by soluble epoxide hydrolase.[9] Leukotoxin A has also been shown to have direct effects on the cardiovascular system, including cardiodepressant and vasoactive properties.[8]
-
9,10-dihydroxy-12-octadecenoic acid : As the metabolite of coronaric acid, this diol is considered the primary mediator of its toxic effects.[9]
Signaling Pathways
The biological activities of this compound isomers are orchestrated through their interaction with and modulation of specific signaling pathways.
PPARα Signaling Pathway
The activation of PPARα by isomers like 9-oxo-ODA and 13-oxo-ODA initiates a signaling cascade that ultimately leads to the regulation of genes involved in lipid metabolism.
NF-κB and MAPK Inflammatory Signaling Pathways
The anti-inflammatory effects of isomers like 13-oxo-ODA are mediated by the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.
Apoptosis Signaling Pathway
The pro-apoptotic effects of certain this compound isomers, such as 9-HODE, are often mediated through the intrinsic apoptosis pathway involving the mitochondria and caspase activation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound isomers.
PPARα Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate the PPARα receptor.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
PPARα expression vector
-
Luciferase reporter vector with a PPAR response element (PPRE)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the this compound isomer at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like GW7647).[2]
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.
Western Blot Analysis of NF-κB p65 Phosphorylation
This method is used to detect the phosphorylation of the p65 subunit of NF-κB, a key indicator of NF-κB activation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS
-
This compound isomer
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with the this compound isomer for a specified time, followed by stimulation with LPS.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[11][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p65 to confirm equal protein loading.
Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.[13][14][15][16]
Materials:
-
Breast cancer cell line
-
Mammocult™ medium or similar serum-free medium
-
Ultra-low attachment plates
-
This compound isomer
-
Microscope with a camera
Protocol:
-
Cell Preparation: Culture breast cancer cells to 70-80% confluency. Harvest the cells and prepare a single-cell suspension.
-
Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with Mammocult™ medium.
-
Treatment: Add the this compound isomer at the desired concentrations to the medium.
-
Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.[17]
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope. The size of the spheres can also be measured.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (number of mammospheres / number of cells seeded) x 100%.
SYBR Green Quantitative Real-Time PCR (qPCR)
This technique is used to measure the expression levels of specific genes.[18][19][20][21]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from cells treated with the this compound isomer and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, gene-specific primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene. Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
The this compound isomers represent a fascinating and rapidly evolving area of lipid research. Their ability to modulate key signaling pathways involved in metabolism, inflammation, and cancer underscores their potential as therapeutic targets and lead compounds for drug development. This guide has provided a comprehensive overview of the current knowledge in this field, from the specific biological roles of various isomers to the detailed experimental protocols used to uncover these functions.
Future research should focus on several key areas:
-
Isomer-Specific Functions: A more in-depth characterization of the biological activities of a wider range of this compound isomers is needed to fully understand their structure-activity relationships.
-
In Vivo Studies: While much of the current data is from in vitro studies, further investigation in animal models is crucial to validate the therapeutic potential of these compounds.
-
Mechanism of Action: A more detailed elucidation of the molecular mechanisms by which these isomers exert their effects will be critical for the rational design of novel therapeutics.
-
Drug Development: The potent and selective activities of some isomers, particularly as PPAR agonists and anti-inflammatory agents, make them attractive candidates for further preclinical and clinical development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 9. Coronaric acid - Wikipedia [en.wikipedia.org]
- 10. Leukotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Western blot analysis of protein levels of NF-κB p65. [plos.figshare.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
9,10-Octadecadienoic Acid and its Metabolites as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a critical regulator of lipid metabolism and a validated therapeutic target for dyslipidemia. While various fatty acids are known to activate PPARα, this technical guide focuses on the evidence surrounding 9,10-octadecadienoic acid and its oxidized derivatives as potent PPARα agonists. Although direct evidence for this compound as a PPARα agonist is currently lacking in scientific literature, its oxidized metabolite, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), has been identified as a potent activator of PPARα. This guide provides an in-depth analysis of the mechanism of action, experimental validation, and potential therapeutic implications of these compounds, with a focus on the well-documented effects of 9-oxo-ODA.
Introduction: The Role of PPARα in Lipid Homeostasis
PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Highly expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and kidney, PPARα plays a pivotal role in regulating the expression of genes involved in fatty acid uptake, transport, and oxidation.[2] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.[2] The activation of PPARα leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive target for the treatment of metabolic disorders.
This compound and its Link to PPARα Activation
This compound is a conjugated linoleic acid (CLA), a family of isomers of linoleic acid. While various CLAs have been investigated for their biological activities, there is a notable absence of direct evidence in peer-reviewed literature demonstrating that this compound itself is a direct and potent agonist of PPARα.
However, compelling evidence has emerged for its oxidized derivative, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) . This compound, found in tomatoes, has been identified as a potent PPARα agonist.[1][3] Another isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also demonstrates strong PPARα agonistic activity, in some cases even stronger than 9-oxo-ODA and the well-known PPARα activator, conjugated linoleic acid (CLA).[4][5]
This guide will henceforth focus on the scientifically substantiated role of 9-oxo-ODA as a PPARα agonist.
Mechanism of Action: 9-oxo-ODA and the PPARα Signaling Pathway
The activation of PPARα by 9-oxo-ODA initiates a cascade of molecular events that ultimately leads to the modulation of lipid metabolism. The key steps in this signaling pathway are outlined below.
Signaling Pathway Diagram
Caption: PPARα signaling pathway activated by 9-oxo-ODA.
Quantitative Data on PPARα Activation and In Vivo Efficacy
The potency of 9-oxo-ODA as a PPARα agonist has been quantified in vitro, and its effects on lipid metabolism have been demonstrated in vivo.
| Compound | Assay Type | Cell Line/Model | Parameter | Value | Reference |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Luciferase Reporter Assay | - | Activating Concentration | 10-20 µM | [4] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | Luciferase Reporter Assay | CV1 cells | PPARα Activation | Stronger than 9-oxo-ODA and CLA | [4][5] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | In vivo study | Obese diabetic KK-Ay mice | Plasma Triglycerides | Decreased | [4][5] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | In vivo study | Obese diabetic KK-Ay mice | Hepatic Triglycerides | Decreased | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize 9-oxo-ODA as a PPARα agonist.
PPARα Luciferase Reporter Gene Assay
This assay is a standard method to screen for and quantify the activation of PPARα by a test compound.
Objective: To determine if a compound can activate the PPARα signaling pathway, leading to the expression of a reporter gene (luciferase).
Principle: Cells are co-transfected with two plasmids: one expressing the PPARα receptor and another containing a luciferase reporter gene under the control of a PPRE. If the test compound activates PPARα, the resulting PPARα/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARα activation.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as COS-7 or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Seed cells in a 24-well plate at a density of 5 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
An expression vector for human or mouse PPARα.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a minimal promoter driving the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., 9-oxo-ODA) at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like Wy-14643).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Caption: Experimental workflow for the PPARα luciferase reporter assay.
Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This technique is used to measure the change in the expression of specific genes known to be regulated by PPARα.
Objective: To quantify the mRNA levels of PPARα target genes (e.g., Acyl-CoA oxidase 1 (ACOX1), Carnitine palmitoyltransferase I (CPT1)) in cells or tissues treated with a PPARα agonist.
Principle: Total RNA is extracted from the samples and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific to the target genes. The amplification of the DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.
Detailed Protocol:
-
Cell/Tissue Treatment:
-
Treat cells (e.g., primary hepatocytes) or an animal model with the test compound (e.g., 9-oxo-ODA) for a specified period.
-
-
RNA Extraction:
-
Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., ACOX1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
SYBR Green master mix or a TaqMan probe-based master mix.
-
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the Ct values for the target and housekeeping genes for each sample.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change = 2^(-ΔΔCt)
-
-
Caption: Experimental workflow for qPCR analysis of PPARα target genes.
Conclusion and Future Directions
The available scientific evidence strongly supports the role of 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) and its isomer 13-oxo-ODA as potent PPARα agonists. These compounds, derived from the oxidation of conjugated linoleic acids, have demonstrated the ability to activate the PPARα signaling pathway, leading to the upregulation of genes involved in fatty acid oxidation and a subsequent reduction in triglyceride levels in preclinical models.
While the direct activity of this compound on PPARα remains to be elucidated, the potent effects of its oxidized metabolites highlight a promising area for the development of novel therapeutics for dyslipidemia and other metabolic disorders. Future research should focus on:
-
Investigating the potential for direct activation of PPARα by this compound and other related CLAs.
-
Determining the binding affinities (Kd) and detailed structure-activity relationships of 9-oxo-ODA and its isomers with the PPARα ligand-binding domain.
-
Conducting comprehensive preclinical studies to evaluate the long-term efficacy and safety of these compounds in various models of metabolic disease.
-
Exploring the potential for synergistic effects when co-administered with other lipid-lowering agents.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of these naturally derived fatty acid metabolites as PPARα agonists. The detailed methodologies and summarized data offer a valuable resource for designing and interpreting future studies in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugated linoleic acid and atherosclerosis: studies in animal models. | Semantic Scholar [semanticscholar.org]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Physiological Landscape of 9,10-Octadecadienoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Octadecadienoic acid and its various isomers, a class of oxidized linoleic acid metabolites, are emerging as significant bioactive lipids with a diverse range of physiological effects. These molecules, found in various natural sources including tomatoes and eggplants, are drawing increasing attention for their potential therapeutic applications in metabolic disorders, inflammation, and oncology. This technical guide provides an in-depth analysis of the current scientific understanding of the physiological effects of this compound and its related compounds, with a focus on their molecular mechanisms of action. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of these promising molecules.
Core Physiological Effects
The physiological activities of this compound and its isomers are multifaceted, with the most well-documented effects being the activation of peroxisome proliferator-activated receptor alpha (PPARα), modulation of inflammatory pathways, and induction of apoptosis in cancer cells.
Activation of PPARα and Regulation of Lipid Metabolism
A significant body of research has identified specific isomers of octadecadienoic acid as potent agonists of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), derived from tomatoes, has been shown to be a potent PPARα agonist.[1][2] Its activation of PPARα leads to an increase in the mRNA expression of target genes involved in fatty acid oxidation.[1][2] This, in turn, results in a decrease in triglyceride accumulation in hepatocytes.[1][2] Similarly, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), an isomer of 9-oxo-ODA found in tomato juice, also acts as a potent PPARα agonist and has been demonstrated to decrease plasma and hepatic triglycerides in obese diabetic mice.[3] Another related compound, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, also activates PPARα in hepatocytes.[4][5]
The activation of PPARα by these compounds suggests their potential as therapeutic agents for managing dyslipidemia and related metabolic disorders.[1][3][4]
Signaling Pathway for PPARα Activation by 9-oxo-ODA
Caption: PPARα activation by 9-oxo-ODA.
Anti-inflammatory Activity
Certain isomers of octadecadienoic acid have demonstrated significant anti-inflammatory properties. (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), for instance, exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] It also activates the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.[6]
Another related compound, 8-oxo-9-octadecenoic acid, isolated from Undaria peterseniana, has also been shown to possess anti-inflammatory effects.[7] It suppresses the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
These findings highlight the potential of these fatty acid derivatives as novel anti-inflammatory agents.
Anti-inflammatory Signaling Pathways of 13-KODE
Caption: Inhibition of inflammatory pathways by 13-KODE.
Anticancer Properties
Emerging evidence suggests that certain isomers of this compound possess anticancer activity. 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), isolated from eggplant calyx, has been shown to induce apoptosis in human ovarian cancer cells.[8] The mechanism of action involves the mitochondrial regulation pathway, characterized by the dissipation of mitochondrial membrane potential, release of cytochrome c, downregulation of Bcl-2, and upregulation of Bax.[8]
Furthermore, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been found to suppress the formation and proliferation of breast cancer stem cells.[9] This effect is associated with a decrease in the expression of the c-myc gene, a key regulator of cell proliferation and stemness.[9]
These findings open up new avenues for the development of novel anticancer therapies based on these natural compounds.
Apoptosis Induction Pathway by 9-EE-KODE
Caption: Mitochondrial-mediated apoptosis by 9-EE-KODE.
Quantitative Data Summary
| Compound | Physiological Effect | Experimental Model | Key Quantitative Finding | Reference |
| 9-oxo-10(E),12(E)-Octadecadienoic acid (9-oxo-ODA) | PPARα Agonism | Mouse primary hepatocytes | Significantly increased mRNA expression of PPARα target genes | [1] |
| 9-oxo-10(E),12(E)-Octadecadienoic acid (9-oxo-ODA) | Triglyceride Reduction | Mouse primary hepatocytes | Inhibited cellular triglyceride accumulation | [1] |
| 13-oxo-9,11-Octadecadienoic acid (13-oxo-ODA) | PPARα Agonism | Obese diabetic mice | Decreased plasma and hepatic triglyceride levels | [3] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Anti-inflammatory | RAW 264.7 macrophages | Inhibited LPS-induced nitric oxide (NO) production | [6][10] |
| 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | Apoptosis Induction | Human ovarian cancer (HRA) cells | Increased caspase-3/7 activities in a dose-dependent manner | [8] |
| 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) | Anti-Cancer Stem Cell | Breast cancer cells | Reduced the subpopulation of CD44high/CD24low cells | [9] |
Experimental Protocols
PPARα Luciferase Reporter Assay
-
Objective: To screen for compounds that activate PPARα.
-
Methodology:
-
Fractions of tomato extracts were prepared.
-
Cells (e.g., hepatocytes) were co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).
-
Cells were treated with the tomato extract fractions.
-
Luciferase activity was measured as an indicator of PPARα activation.
-
-
Reference: [1]
Anti-inflammatory Activity Assay in Macrophages
-
Objective: To evaluate the anti-inflammatory effects of a compound.
-
Methodology:
-
RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cells were co-treated with the test compound (e.g., 13-KODE).
-
The production of nitric oxide (NO) was measured using the Griess reagent.
-
The expression of pro-inflammatory genes and proteins (e.g., iNOS, COX-2, TNF-α, IL-1β) was determined by quantitative real-time PCR and western blotting.
-
The activation of signaling pathways like NF-κB and MAPK was assessed by measuring the phosphorylation of key proteins via western blotting.
-
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Apoptosis Assay in Cancer Cells
-
Objective: To determine if a compound induces apoptosis in cancer cells.
-
Methodology:
-
Human cancer cells (e.g., HRA ovarian cancer cells) were treated with the test compound (e.g., 9-EE-KODE).
-
Apoptosis was assessed by detecting:
-
DNA fragmentation using TUNEL assay or gel electrophoresis.
-
Phosphatidylserine exposure on the outer cell membrane using Annexin V staining and flow cytometry.
-
Caspase-3/7 activity using a luminescent or fluorescent assay.
-
-
Mitochondrial involvement was investigated by measuring:
-
Mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Cytochrome c release from mitochondria into the cytosol via western blotting of cytosolic and mitochondrial fractions.
-
Expression levels of Bcl-2 family proteins (Bcl-2, Bax) by western blotting.
-
-
-
Reference: [8]
Conclusion and Future Directions
The available scientific literature strongly indicates that this compound and its isomers are a class of bioactive lipids with significant therapeutic potential. Their ability to activate PPARα, exert anti-inflammatory effects, and induce apoptosis in cancer cells warrants further investigation.
Future research should focus on:
-
Structure-Activity Relationship Studies: A systematic evaluation of different isomers to identify the most potent and selective compounds for specific physiological effects.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models of metabolic diseases, inflammation, and cancer to establish in vivo efficacy, pharmacokinetics, and safety profiles.
-
Target Identification and Validation: Further elucidation of the molecular targets and signaling pathways modulated by these compounds, including potential interactions with other receptors like GPR120.[11]
-
Clinical Translation: Well-designed clinical trials to evaluate the therapeutic potential of these compounds in human diseases.
The continued exploration of this fascinating class of molecules holds great promise for the development of novel and effective therapies for a range of human ailments.
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on 9,10-Octadecadienoic Acid Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the early research concerning the cytotoxic effects of 9,10-Octadecadienoic acid and its closely related isomers and derivatives. While direct studies on the specific this compound isomer are limited in early literature, a significant body of research exists for its conjugated linoleic acid (CLA) isomers and oxidized forms, such as 9-oxo-(10E,12E)-octadecadienoic acid. This document synthesizes the available quantitative data, details common experimental protocols used in these studies, and visualizes the key signaling pathways and experimental workflows. The information presented is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Data Presentation: Cytotoxicity of Octadecadienoic Acid Isomers and Derivatives
The following tables summarize the quantitative data on the cytotoxic effects of various octadecadienoic acid isomers and derivatives on different cancer cell lines.
Table 1: IC50 Values of Octadecadienoic Acid Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid | HeLa, SiHa | Not Specified | Not Specified | 25-50 | [1] |
| 13-Oxo-9Z,11E-octadecadienoic acid | MDA-MB-231, MCF-7 | Cell Viability Assay | 24 | Not explicitly stated, but various concentrations tested | [2] |
Table 2: Effects of Octadecadienoic Acid Isomers on Cell Proliferation and Apoptosis
| Compound/Isomer Mix | Cell Line | Concentration | Effect | Reference |
| ODA (unspecified isomer) | Human glioma | 1.2 mg/L | Significant increase in apoptosis rate compared to control and 5-FU | [3] |
| 13-Oxo-9Z,11E-octadecadienoic acid | Breast Cancer Stem Cells | 150 µM | Increased late apoptotic cell subpopulation from 6.5% to 23.7% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research on octadecadienoic acid cytotoxicity are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[4] The concentration of the formazan, which is soluble in an organic solvent, is measured by a spectrophotometer and is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[5]
-
Treatment: Treat the cells with various concentrations of the fatty acid solution. Include untreated and vehicle-treated (e.g., DMSO or ethanol) wells as controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]
-
Apoptosis Assays
a) Annexin V Staining Assay
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
-
Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Thus, cells can be distinguished as viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), or late apoptotic/necrotic (Annexin V+, PI+).[6][7][8][9]
-
Protocol:
-
Cell Preparation: After treatment, harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature for 10-15 minutes.
-
PI Staining: Add propidium iodide to the cell suspension just before analysis.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. The Bcl-2 family of proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are key regulators of the mitochondrial pathway of apoptosis.[10][11][12]
-
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound cytotoxicity.
Caption: A typical experimental workflow for assessing the cytotoxicity of fatty acids.
Caption: Mitochondrial-mediated apoptosis pathway initiated by 9-oxo-(10E,12E)-octadecadienoic acid.[1][13]
Conclusion
The early research landscape on the cytotoxicity of this compound is primarily defined by studies on its isomers and oxidized derivatives. These compounds have demonstrated notable cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The experimental protocols detailed herein represent the standard methodologies employed in these foundational studies. While the specific cytotoxic profile of this compound requires further investigation, the existing body of research on its related compounds provides a strong basis for future studies and highlights the potential of this class of fatty acids in the development of novel anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]
- 3. [Effects of octadecadienoic acid on proliferation and apoptosis of glioma cells and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. edspace.american.edu [edspace.american.edu]
- 13. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Research Applications of 9,10-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 9,10-octadecadienoic acid, a unique allenic fatty acid, for research purposes. While direct, detailed protocols for the synthesis of this compound are not extensively reported in the literature, this document outlines a plausible and scientifically sound synthetic approach based on established methodologies for allene synthesis. Additionally, it discusses the known biological activities of closely related isomers and the potential research applications of this rare fatty acid.
Introduction to this compound
This compound is a C18 fatty acid characterized by an allene functional group, which is a carbon atom with double bonds to two adjacent carbon atoms (C=C=C). This structural feature distinguishes it from the more common conjugated linoleic acids (CLAs) which contain alternating single and double bonds. The unique geometry and reactivity of the allene group make this compound an interesting target for chemical synthesis and biological investigation. Its formal name is octadeca-9,10-dienoic acid.
Chemical Structure:
Simplified representation of the allene group within the fatty acid chain.
Proposed Synthesis Protocol: A Wittig-Based Approach
Given the absence of a standardized protocol, a multi-step synthesis based on the well-established Wittig reaction is proposed. This approach offers a versatile and controllable route to the desired allenic fatty acid. The general strategy involves the synthesis of a key phosphonium ylide and its reaction with a suitable aldehyde.
Experimental Protocol:
Step 1: Synthesis of the Phosphonium Ylide Precursor
-
Starting Material: Commercially available 1-bromooctane.
-
Reaction: React 1-bromooctane with triphenylphosphine in a suitable solvent like toluene or acetonitrile.
-
Procedure:
-
Dissolve triphenylphosphine (1.1 equivalents) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-bromooctane (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield octyltriphenylphosphonium bromide.
-
Step 2: Generation of the Phosphonium Ylide
-
Procedure:
-
Suspend the octyltriphenylphosphonium bromide in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), dropwise to the suspension.
-
Allow the mixture to stir at -78 °C for 1 hour, during which the color will typically change to a deep red or orange, indicating the formation of the ylide.
-
Step 3: Synthesis of the Aldehyde Moiety (9-oxononanoic acid methyl ester)
-
Starting Material: Azelaic acid monomethyl ester.
-
Reaction: Selective reduction of the carboxylic acid to an aldehyde.
-
Procedure:
-
Protect the carboxylic acid of azelaic acid monomethyl ester if necessary, or use a selective reducing agent. A common method is conversion to the acid chloride followed by Rosenmund reduction or reaction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride.
-
Alternatively, ozonolysis of methyl oleate followed by a reductive workup can yield the desired aldehyde.
-
Step 4: The Wittig Reaction to form the Allene
-
Procedure:
-
To the freshly prepared ylide solution at -78 °C, slowly add a solution of 9-oxononanoic acid methyl ester (1 equivalent) in dry THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purification and Hydrolysis
-
Purification: Purify the crude methyl 9,10-octadecadienoate by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Hydrolysis:
-
Dissolve the purified methyl ester in a mixture of methanol and water.
-
Add potassium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.
-
Extract the free fatty acid with an organic solvent.
-
Wash the organic layer with water, dry, and concentrate to yield this compound.
-
Quantitative Data (Illustrative):
The following table presents hypothetical data for the proposed synthesis. Actual yields will vary depending on reaction conditions and optimization.
| Step | Reactant 1 | Reactant 2 | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1. Phosphonium Salt Formation | 1-bromooctane | Triphenylphosphine | Octyltriphenylphosphonium bromide | 10.0 | 8.5 | 85 |
| 3. Aldehyde Synthesis | Azelaic acid monomethyl ester | Reducing Agent | 9-oxononanoic acid methyl ester | 5.0 | 3.5 | 70 |
| 4. Wittig Reaction & 5. Purification/Hydrolysis | Phosphonium Ylide | Aldehyde | This compound | 3.0 | 1.2 | 40 |
Characterization of this compound
The structure of the synthesized this compound should be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR (Proton NMR) | - A characteristic multiplet in the region of δ 4.5-5.5 ppm corresponding to the protons on the allene carbons. - Signals for the protons alpha to the carboxyl group. - Signals for the methylene protons of the fatty acid chain. |
| ¹³C NMR (Carbon NMR) | - A unique signal for the central carbon of the allene group at approximately δ 200 ppm. - Signals for the two sp² carbons of the allene around δ 75-95 ppm. - A signal for the carboxyl carbon around δ 179 ppm. |
| FT-IR (Infrared Spectroscopy) | - A characteristic absorption band for the allene C=C=C stretch around 1950 cm⁻¹. - A broad O-H stretch for the carboxylic acid around 3000 cm⁻¹. - A C=O stretch for the carboxylic acid around 1710 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the molecular weight of this compound (C₁₈H₃₂O₂), which is approximately 280.45 g/mol . |
Research Applications and Potential Signaling Pathways
While the specific biological roles of this compound are not well-documented, the activities of its isomers and other allenic fatty acids provide a basis for potential research applications.
Potential Areas of Investigation:
-
Anti-inflammatory Effects: Some isomers of octadecadienoic acid have demonstrated anti-inflammatory properties.[1] It is plausible that this compound could modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[1]
-
Metabolic Regulation: Conjugated linoleic acids are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism.[2] The allenic structure of this compound could potentially interact with PPARs or other nuclear receptors involved in metabolic control.
-
Anticancer Activity: Certain octadecadienoic acid isomers have been reported to possess antitumor properties.[3] The unique chemical reactivity of the allene moiety could lead to novel cytotoxic or cytostatic effects on cancer cells.
-
Neurobehavioral Development: A related compound, 9,12-octadecadiynoic acid, has been shown to positively correlate with adaptive behavioral development.[4] This suggests that allenic and alkynic fatty acids may have roles in neuronal function and development that warrant further investigation.
Signaling Pathway of a Related Isomer (9-oxo-10(E),12(E)-Octadecadienoic Acid):
9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, is a known potent PPARα agonist.[2] Its activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing triglyceride accumulation in hepatocytes.[2]
Caption: PPARα activation by 9-oxo-octadecadienoic acid.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 9,12-Octadecadiynoic Acid on Neurobehavioral Development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Extraction of 9,12-Octadecadienoic Acid from Plant Material
Introduction
9,12-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries. It is an essential fatty acid in humans and is a precursor for the synthesis of various bioactive molecules. This document provides detailed application notes and protocols for the extraction of 9,12-octadecadienoic acid from various plant materials. While the user specified "9,10-Octadecadienoic acid," the predominant and biologically significant isomer found in plants is 9,12-octadecadienoic acid. Therefore, the focus of these protocols will be on the extraction of this isomer. These protocols are intended for researchers, scientists, and drug development professionals.
1. Overview of Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of 9,12-octadecadienoic acid from plant matrices. The primary methods employed include conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).
-
Conventional Solvent Extraction: This is a traditional and widely used method that relies on the use of organic solvents to solubilize the lipids from the plant material. Common techniques include Soxhlet extraction and the Bligh and Dyer method.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances the penetration of the solvent into the plant matrix, thereby improving extraction efficiency.[3][4][5][6]
-
Supercritical Fluid Extraction (SFE): This "green" technology uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[7][8][9] SFE is advantageous due to the use of a non-toxic, non-flammable, and inexpensive solvent, and it allows for extraction at lower temperatures, which helps to prevent the degradation of thermolabile compounds.[7][8]
2. Data Presentation: Comparative Extraction Yields
The following table summarizes the quantitative data on the extraction of 9,12-octadecadienoic acid and total lipids from various plant sources using different extraction methods.
| Plant Material | Extraction Method | Solvent | Key Parameters | 9,12-Octadecadienoic Acid Yield (% of total fatty acids) | Total Lipid Yield (%) | Reference |
| Flaxseed | Ultrasound-Assisted Extraction | Hexane | 40 kHz, 30°C, 40 min, 1:10 solid:solvent | Not specified, but UAE increased yield of polyunsaturated fatty acids | ~11.5% improvement over solvent extraction | [6] |
| Carapa guianensis seeds | Ultrasound-Assisted Extraction | n-Hexane, Acetone, Methanol | 40 kHz, 50°C, 30 min | Not specified | Not specified | [10] |
| Tobacco Seeds | Supercritical Fluid Extraction | CO₂ | 400 atm, 75°C, 40 min | Not specified | 9.33 | [11] |
| Tobacco Seeds | Soxhlet Extraction | Not specified | Not specified | Not specified | 13.72 | [11] |
| Grape Seeds | Supercritical Fluid Extraction | CO₂ | 250 bar, 80°C, 60 min | High proportion of linoleic acid | Not specified | [8] |
| Chilopsis linearis seeds | Solvent Extraction & Crystallization | Not specified | Low temperature | ~15% (as trans-9,trans-12-octadecadienoic acid) | Not specified | [12][13][14] |
| Nigella Sativa (L) seeds | Maceration | n-hexane | 4 hours | 48.72% (as methyl ester) | Not specified | [15] |
3. Experimental Protocols
3.1. Protocol 1: Conventional Solvent Extraction (Soxhlet)
This protocol is a standard method for the exhaustive extraction of lipids from a solid matrix.
Materials:
-
Dried and ground plant material
-
Soxhlet extractor
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh about 10 g of the dried and ground plant material and place it in a cellulose extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round bottom flask with 200 mL of hexane or petroleum ether.[1]
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.
-
Heat the solvent to its boiling point. The solvent will vaporize, travel up to the condenser, and then drip down into the chamber containing the sample.
-
Allow the extraction to proceed for 6-8 hours. The solvent will siphon back into the flask periodically.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Remove the flask containing the solvent and the extracted lipids.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
The resulting crude oil can be stored at -20°C for further analysis.[1]
3.2. Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol offers a more efficient and rapid extraction compared to conventional methods.[3][4]
Materials:
-
Dried and ground plant material
-
Ultrasonic bath or probe sonicator[10]
-
Beaker or flask
-
Solvent (e.g., hexane, ethanol)
-
Filtration system (e.g., filter paper, vacuum pump)
-
Rotary evaporator
Procedure:
-
Weigh approximately 10 g of the dried and ground plant material and place it in a beaker.
-
Add 100 mL of the extraction solvent (e.g., hexane) to achieve a 1:10 solid-to-solvent ratio.[6]
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the ultrasonic frequency (e.g., 40 kHz) and temperature (e.g., 30-50°C).[6][10]
-
Sonicate the mixture for a specified time (e.g., 30-60 minutes).[4][10]
-
After sonication, filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate them using a rotary evaporator.
-
Store the obtained oil at a low temperature for subsequent analysis.
3.3. Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol describes a green and efficient method for lipid extraction.[7]
Materials:
-
Supercritical fluid extraction system
-
High-purity carbon dioxide (CO₂)
-
Ground plant material
-
Collection vial
Procedure:
-
Grind the plant material to a uniform particle size.
-
Load a specific amount of the ground material (e.g., 100 g) into the extraction vessel of the SFE system.[8]
-
Set the extraction parameters:
-
Pressurize the system with CO₂ to the desired setpoint.
-
Initiate the extraction process and collect the extracted oil in a collection vial. The extraction time can range from 40 to 60 minutes.[8][11]
-
After the extraction is complete, depressurize the system. The CO₂ will turn into a gas and evaporate, leaving the solvent-free extract.
-
Collect the extracted oil and store it appropriately.
4. Purification and Analysis
Following extraction, the crude oil can be further processed to purify and quantify the 9,12-octadecadienoic acid content.
4.1. Purification
For obtaining high-purity 9,12-octadecadienoic acid, techniques like low-temperature crystallization and column chromatography can be employed.[12][17]
4.2. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of fatty acids.
Procedure for Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis:
-
Transesterification: The fatty acids in the extracted oil must be converted to their corresponding methyl esters (FAMEs) for GC analysis. A common method is to use a methanolic solution of potassium hydroxide or boron trifluoride in methanol.[16]
-
GC-MS Analysis:
-
Inject a small volume of the FAMEs solution into the GC-MS system.
-
The FAMEs are separated based on their boiling points and polarity in a capillary column.
-
The separated compounds are then ionized and detected by the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification.
-
Quantification is achieved by comparing the peak areas of the identified FAMEs with those of known standards.[15][18]
-
5. Mandatory Visualizations
5.1. Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted extraction of lipids as food components: Mechanism, solvent, feedstock, quality evaluation and coup… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 7. Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry [mdpi.com]
- 8. Supercritical Extraction from Vinification Residues: Fatty Acids, α-Tocopherol, and Phenolic Compounds in the Oil Seeds from Different Varieties of Grape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical fluid extraction of grape seeds: extract chemical composition, antioxidant activity and inhibition of nitrite production in LPS-stimulated Raw 264.7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Ultrasound-assisted lipid extractions, enriched with sterols and tetranortriterpenoids, from Carapa guianensis seeds and the application of lipidomics ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04776K [pubs.rsc.org]
- 11. jast.modares.ac.ir [jast.modares.ac.ir]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the HPLC Analysis of 9,10-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Octadecadienoic acid is a fatty acid that is gaining interest in various research fields for its potential biological activities. Accurate and reliable quantification of this analyte is crucial for understanding its role in physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of fatty acids, offering high resolution and sensitivity. These application notes provide detailed protocols for the analysis of this compound using both normal-phase and reversed-phase HPLC methods.
I. HPLC Methodologies
Two primary HPLC methods are presented for the analysis of this compound and its isomers: a normal-phase method suitable for the separation of isomers and a reversed-phase method for general quantification.
Method 1: Normal-Phase HPLC for Isomer Separation
This method is adapted from a procedure for the simultaneous determination of hydroxyoctadecadienoic acid isomers and is effective for separating the geometric isomers of this compound.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Absolute SiO2, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane: isopropanol: acetic acid (98.3:1.6:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) Detector at 234 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Quantitative Data Summary (for related hydroxy-octadecadienoic acids): [1]
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/g) | LOQ (µg/g) | Average Recovery (%) |
| 13-Z,E-HODE | 0.5 - 20.0 | 0.9994 | 0.075 | 0.25 | 89.03 |
| 13-E,E-HODE | 0.25 - 10.0 | 0.9992 | 0.035 | 0.12 | 89.03 |
| 9-Z,E-HODE | 0.75 - 12.5 | 0.9992 | 0.090 | 0.32 | 89.33 |
| 9-E,E-HODE | 0.5 - 7.5 | 0.9996 | 0.060 | 0.20 | 87.93 |
Method 2: Reversed-Phase HPLC for General Quantification
This method is based on the analysis of (E)-9-Octadecenoic acid and can be applied for the routine quantification of this compound.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 150 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile (MeCN): Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV Detector (wavelength to be optimized, typically ~205-210 nm for non-conjugated double bonds) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
II. Experimental Protocols
A. Sample Preparation from Biological Matrices
The following is a general protocol for the extraction of this compound from biological samples such as tissues or plasma. This procedure is adapted from a method for extracting related fatty acids from meat products.[1]
Materials:
-
Methanol
-
Hexane
-
Sep-Pak C18 cartridges
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Homogenization: Homogenize the tissue sample in methanol. For liquid samples like plasma, add methanol at a 1:3 (sample:methanol) ratio.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a Sep-Pak C18 cartridge with methanol followed by deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the fatty acids with hexane.
-
-
Drying: Evaporate the hexane eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.
B. Preparation of Standards and Calibration
-
Stock Solution: Prepare a stock solution of this compound standard in the mobile phase.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
Signaling Pathway: PPARα Activation by 9-Oxo-ODA
A derivative of this compound, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[3][4] Activation of PPARα plays a crucial role in the regulation of lipid metabolism.[3][4]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Separation of (E)-9-Octadecenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 9,10-Octadecadienoic Acid using NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 9,10-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer. While specific experimental data for the 9,10-isomer is not abundantly available in the public domain, this guide synthesizes established principles from the analysis of other CLA isomers to provide a robust framework for its characterization.
Introduction to NMR Spectroscopy for Fatty Acid Analysis
NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. For fatty acids like this compound, NMR is invaluable for determining the position and geometry (cis/trans) of double bonds, as well as for identifying and quantifying the different types of protons and carbons in the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely employed for complete structural assignment.
Predicted NMR Spectral Characteristics of this compound
The key to elucidating the structure of this compound lies in the analysis of the olefinic proton and carbon signals. Based on data from other conjugated linoleic acid isomers, we can predict the characteristic chemical shifts for the 9,10-isomer. In conjugated systems, the "inner" olefinic protons (at C-10 in this case) are typically deshielded and appear at a higher chemical shift (further downfield) compared to the "outer" olefinic protons (at C-9).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| H-1 (COOH) | ~11.0 - 12.0 | br s | Chemical shift is concentration and solvent dependent. |
| H-9 (Olefinic) | ~5.3 - 5.8 | m | "Outer" olefinic proton. |
| H-10 (Olefinic) | ~5.9 - 6.5 | m | "Inner" olefinic proton, expected to be downfield from H-9. |
| H-2 (α-CH₂) | ~2.3 | t | Triplet due to coupling with H-3. |
| H-8, H-11 (Allylic CH₂) | ~2.0 - 2.2 | m | Protons adjacent to the conjugated system. |
| H-3 (β-CH₂) | ~1.6 | m | |
| -(CH₂)n- | ~1.2 - 1.4 | m | Bulk methylene protons. |
| H-18 (Terminal CH₃) | ~0.9 | t | Triplet due to coupling with H-17. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-1 (COOH) | ~179 - 181 |
| C-9, C-10 (Olefinic) | ~125 - 135 |
| C-2 (α-CH₂) | ~34 |
| C-8, C-11 (Allylic CH₂) | ~27 - 32 |
| C-3 (β-CH₂) | ~25 |
| -(CH₂)n- | ~29 - 30 |
| C-18 (Terminal CH₃) | ~14 |
Experimental Protocols
A comprehensive structural elucidation of this compound requires a suite of NMR experiments. For optimal results, it is often advantageous to analyze the methyl ester derivative, as this can improve solubility and resolution.
3.1. Sample Preparation (Methyl Esterification)
For the analysis of fatty acids by gas chromatography (GC), they are typically converted to their fatty acid methyl esters (FAMEs). This derivatization is also beneficial for NMR analysis.
-
Dissolution: Dissolve approximately 5-10 mg of the this compound sample in 1-2 mL of anhydrous methanol.
-
Acid Catalyst: Add a few drops of concentrated sulfuric acid or a catalytic amount of acetyl chloride.
-
Reaction: Reflux the mixture for 1-2 hours or let it stand at room temperature overnight.
-
Extraction: After cooling, add an equal volume of water and extract the FAMEs with a non-polar solvent like hexane or diethyl ether.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.
-
NMR Sample Preparation: Dissolve the resulting FAME in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[1]
3.2. NMR Data Acquisition
The following NMR experiments are recommended for a thorough structural analysis.
-
¹H NMR: Provides information on the different types of protons and their relative numbers. Key signals to observe are the olefinic protons, allylic protons, and the terminal methyl group.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule. The chemical shifts of the olefinic carbons are particularly diagnostic for the position of the double bonds.
-
DEPT-135: A spectral editing technique that helps differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton-proton connectivity along the fatty acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons. This allows for the unambiguous assignment of carbon signals based on the assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity around the double bonds and the carbonyl group.
Data Analysis and Structure Elucidation Workflow
The following logical workflow should be followed to determine the structure of this compound from the acquired NMR data.
Caption: Workflow for the structural elucidation of this compound using NMR.
Interpreting 2D NMR Spectra for this compound
-
COSY: Expect to see correlations between H-2/H-3, H-8/H-9, H-10/H-11, and along the saturated alkyl chain. The absence of a COSY correlation between H-9 and H-10 across the conjugated system is expected.
-
HSQC: This spectrum will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC: This is the key experiment for confirming the position of the double bonds. Look for the following long-range correlations:
-
H-8 to C-9 and C-10
-
H-11 to C-10 and C-9
-
H-2 to C-1 (carbonyl) and C-3
-
H-18 to C-17 and C-16
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different NMR experiments and the structural information they provide for the elucidation of this compound.
Caption: Interconnectivity of NMR data for structural elucidation.
By following these protocols and data interpretation guidelines, researchers can confidently elucidate the structure of this compound and other related fatty acid isomers.
References
Application Notes and Protocols for 9,10-Octadecadienoic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Octadecadienoic acid is a term that encompasses a group of related fatty acid isomers with diverse and significant biological activities. These compounds, including various oxo- and hydroxy-derivatives, have garnered considerable interest in cell culture research for their potential applications in oncology, metabolic diseases, and inflammation. This document provides detailed application notes and experimental protocols for utilizing different isomers of this compound in cell culture experiments, with a focus on cancer cell apoptosis, peroxisome proliferator-activated receptor alpha (PPARα) agonism, and anti-inflammatory effects.
I. Anti-Cancer Applications: Induction of Apoptosis
Certain isomers of this compound, particularly 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), have demonstrated potent cytotoxic effects on various cancer cell lines. The primary mechanism of action is the induction of apoptosis through the mitochondrial pathway.
Data Presentation: Cytotoxicity of this compound Isomers
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (human ovarian cancer) | Not specified | Not specified | [1] |
| 9-oxo-(10E, 12Z)-octadecadienoic acid | HeLa (cervical cancer) | Trypan Blue Exclusion | 30.532 µM | Not specified |
| 9-oxo-(10E,12E)-octadecadienoic acid | SiHa (cervical cancer) | Trypan Blue Exclusion | 25-50 µM | Not specified |
| 9-oxo-(10E,12E)-octadecadienoic acid | CasKi (cervical cancer) | Not specified | 25-50 µM | Not specified |
Signaling Pathway: Mitochondrial Apoptosis Induction by 9-oxo-Octadecadienoic Acid
9-oxo-Octadecadienoic acid initiates a signaling cascade that leads to programmed cell death. This involves the regulation of the Bcl-2 family of proteins, resulting in mitochondrial dysfunction and the activation of caspases.
II. Metabolic Regulation: PPARα Agonism
9-oxo-10(E),12(E)-octadecadienoic acid has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[2] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[2]
Data Presentation: PPARα Target Gene Expression
| Gene | Function | Fold Change (mRNA) | Cell Type | Reference |
| CPT1A | Carnitine palmitoyltransferase 1A | Increased | Mouse Primary Hepatocytes | [2] |
| ACOX1 | Acyl-CoA oxidase 1 | Increased | Mouse Primary Hepatocytes | [2] |
| FABP1 | Fatty acid binding protein 1 | Increased | Mouse Primary Hepatocytes | [2] |
Signaling Pathway: PPARα Activation by 9-oxo-Octadecadienoic Acid
Upon entering the cell, 9-oxo-ODA binds to and activates PPARα. The activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
References
Application Notes and Protocols: 9,10-Octadecadienoic Acid in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Octadecadienoic acid, particularly its oxidized form 9-oxo-octadecadienoic acid (9-oxo-ODA), has emerged as a significant natural ligand for Peroxisome Proliferator-Activated Receptors (PPARs). Found in sources such as tomatoes, this fatty acid derivative has been identified as a potent agonist for PPARα and an activator of PPARγ, making it a molecule of interest for research in metabolic diseases, inflammation, and cancer.[1][2] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism.[3][4] This document provides detailed application notes and protocols for studying the interaction of this compound and its derivatives with these receptors.
While direct binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) for 9-oxo-ODA with PPARs are not extensively reported in publicly available literature, its functional activity has been quantified using cell-based reporter assays.
Receptor Interaction and Signaling Pathways
9-Oxo-ODA has been demonstrated to be a potent activator of PPARα.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the subsequent transcription of target genes involved in fatty acid oxidation and lipid metabolism.[2][4] 9-Oxo-ODA has also been shown to activate PPARγ, a key regulator of adipogenesis and insulin sensitivity. The activation of these receptors by 9-oxo-ODA suggests its potential therapeutic applications in managing dyslipidemia and related metabolic disorders.[1][2]
While this compound is a long-chain fatty acid, its specific interaction with the G-protein coupled receptor 40 (GPR40), a known receptor for medium and long-chain fatty acids, has not been extensively documented in the reviewed literature. GPR40 activation by fatty acids typically leads to an increase in intracellular calcium and stimulates insulin secretion.[5][6]
Signaling Pathway for PPARα Activation by 9-Oxo-Octadecadienoic Acid
Caption: PPARα activation by 9-Oxo-ODA.
Quantitative Data
The following table summarizes the available quantitative data for the functional activation of PPARα by an isomer of 9-oxo-ODA, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), which is also found in tomato juice and acts as a potent PPARα agonist.
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| 13-Oxo-9,11-octadecadienoic acid | PPARα | Luciferase Reporter Assay | CV-1 | EC50 | ~1 µM | |
| 9-Oxo-10(E),12(E)-octadecadienoic acid | PPARα | Luciferase Reporter Assay | Not Specified | Activation | Potent agonist | [1] |
Note: EC50 is the half-maximal effective concentration, indicating the concentration of a ligand that induces a response halfway between the baseline and maximum.
Experimental Protocols
Protocol 1: PPARα/γ Luciferase Reporter Gene Assay
This protocol is a synthesized methodology based on common practices for determining the activation of PPARα and PPARγ by a test compound like 9-oxo-octadecadienoic acid.
Objective: To quantify the ability of 9-oxo-octadecadienoic acid to activate PPARα and PPARγ transcriptional activity in a cell-based assay.
Materials:
-
Cell Line: Mammalian cell line suitable for transfection (e.g., HEK293T, CV-1, HepG2).
-
Plasmids:
-
Expression vector for the ligand-binding domain (LBD) of human or mouse PPARα/γ fused to the GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
Internal control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Transfection Reagent: (e.g., Lipofectamine® 2000 or similar).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test Compound: 9-oxo-octadecadienoic acid (dissolved in a suitable solvent like DMSO or ethanol).
-
Positive Controls:
-
For PPARα: GW7647 or Wy-14643.
-
For PPARγ: Rosiglitazone or Pioglitazone.
-
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer: For measuring luminescence.
-
96-well cell culture plates.
Experimental Workflow:
Caption: Workflow for PPAR Luciferase Reporter Assay.
Procedure:
-
Cell Seeding (Day 1):
-
Seed the chosen mammalian cells into 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection (Day 2):
-
Prepare the transfection mixture according to the manufacturer's protocol. For each well, combine the PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
-
Add the transfection reagent to the plasmid mixture, incubate, and then add the complex to the cells.
-
Incubate the cells for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of 9-oxo-octadecadienoic acid and the positive controls in the cell culture medium. Also, prepare a vehicle control (e.g., DMSO).
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds, positive controls, or vehicle.
-
Incubate for an additional 24 hours.
-
-
Cell Lysis and Luciferase Assay (Day 4):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity according to the kit's instructions.
-
Subsequently, add the reagent to quench the firefly luciferase and activate the Renilla luciferase, and measure its activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated cells by the normalized activity of the vehicle-treated cells.
-
Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay (General Protocol)
This is a general protocol for a competitive binding assay to determine the binding affinity (Ki) of a non-radiolabeled ligand like 9-oxo-octadecadienoic acid. A specific radiolabeled PPAR ligand would be required.
Objective: To determine the inhibition constant (Ki) of 9-oxo-octadecadienoic acid for PPARα or PPARγ.
Materials:
-
Receptor Source: Purified recombinant PPARα or PPARγ protein, or cell membranes expressing the receptor.
-
Radioligand: A known high-affinity radiolabeled ligand for PPARα (e.g., [3H]-GW7647) or PPARγ (e.g., [3H]-Rosiglitazone).
-
Test Compound: 9-oxo-octadecadienoic acid.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 0.05% Tween-20).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
-
96-well plates.
Experimental Workflow:
Caption: Workflow for Competitive Radioligand Binding Assay.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (9-oxo-octadecadienoic acid).
-
Include wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound, particularly in its 9-oxo form, is a valuable tool for studying PPARα and PPARγ activation. The provided protocols offer a framework for researchers to investigate its biological activity. While direct binding data remains to be fully elucidated, the functional assays clearly demonstrate its role as a potent natural ligand for these key metabolic regulators. Further research is warranted to explore its full therapeutic potential and to investigate its possible interactions with other fatty acid receptors like GPR40.
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of 9,10-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Octadecadienoic acid, a derivative of linoleic acid, has emerged as a molecule of interest for its potential anti-inflammatory properties.[1][2] This family of fatty acids and their metabolites are increasingly being investigated for their roles in modulating inflammatory responses. Understanding the mechanisms through which this compound exerts its effects is crucial for the development of novel therapeutic agents for inflammatory diseases. These application notes provide a comprehensive overview and detailed protocols for studying the anti-inflammatory effects of this compound in a laboratory setting.
The primary mechanism of action for the anti-inflammatory effects of related oxo-octadecenoic acids involves the suppression of key inflammatory pathways. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to inhibit the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] At the molecular level, these effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]
Key Signaling Pathways
The anti-inflammatory activity of this compound and its isomers is attributed to their ability to interfere with pro-inflammatory signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the inhibitor of κB (IκB-α) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 8-oxo-9-octadecenoic acid has been shown to inhibit the phosphorylation of IκB-α and the p50 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene expression.[3]
MAPK Signaling Pathway
The MAPK pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, plays a critical role in mediating inflammatory responses.[3] 8-oxo-9-octadecenoic acid has been observed to inhibit the phosphorylation of JNK and ERK in LPS-stimulated macrophages, suggesting its role in modulating this pathway to reduce inflammation.[3]
Data Presentation
Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 2.1 | 0 |
| LPS + 9,10-ODA | 10 | 35.2 ± 1.8 | 23.1 |
| LPS + 9,10-ODA | 25 | 22.1 ± 1.5 | 51.7 |
| LPS + 9,10-ODA | 50 | 10.5 ± 1.1 | 77.1 |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 980 ± 75 |
| LPS + 9,10-ODA | 10 | 980 ± 72 | 750 ± 61 |
| LPS + 9,10-ODA | 25 | 620 ± 55 | 480 ± 42 |
| LPS + 9,10-ODA | 50 | 310 ± 29 | 240 ± 21 |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
This protocol details the investigation of the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine analysis, and 6-well plates for protein extraction) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling protein analysis).
1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
1.3. Cytokine Quantification (ELISA)
-
Collect the cell culture supernatant after 24 hours of treatment.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance and determine the cytokine concentrations based on the standard curves.
1.4. Western Blot Analysis
-
After the appropriate stimulation time (e.g., 30-60 minutes for signaling proteins, 24 hours for iNOS/COX-2), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκB-α, IκB-α, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol provides a method for evaluating the in vivo anti-inflammatory effects of this compound in a rodent model.[4]
2.1. Animal Model
-
Use male Wistar rats or Swiss albino mice (6-8 weeks old).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2.2. Experimental Procedure
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, this compound-treated groups (various doses), and a positive control group (e.g., Indomethacin).
-
Administer this compound or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
Visualizations
Caption: Pro-inflammatory signaling cascade initiated by LPS.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Caption: Experimental workflow for assessing anti-inflammatory effects.
References
- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
Application Notes and Protocols: Induction of Apoptosis in Cancer Cells by 9-oxo-10,12-octadecadienoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) is a naturally occurring oxidized linoleic acid metabolite found in various plants, such as eggplants and tomatoes.[1][2] Emerging research has highlighted its potential as an anti-cancer agent due to its ability to selectively induce apoptosis in various cancer cell lines, including human ovarian and cervical cancer cells.[1][3] These application notes provide a comprehensive overview of the mechanisms of 9-oxo-ODA-induced apoptosis, quantitative data from relevant studies, and detailed protocols for key experimental assays.
Mechanism of Action
9-oxo-ODA primarily induces apoptosis through the intrinsic mitochondrial pathway.[1] Treatment of cancer cells with 9-oxo-ODA leads to a cascade of events including:
-
Disruption of Mitochondrial Membrane Potential: A key initiating event is the dissipation of the mitochondrial membrane potential.[1]
-
Regulation of Bcl-2 Family Proteins: 9-oxo-ODA upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 in a dose-dependent manner.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis induction.
-
Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, leading to the activation of executioner caspases such as caspase-3 and caspase-7.[1]
-
Execution of Apoptosis: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and exposure of phosphatidylserine on the outer cell membrane.[1]
In human cervical cancer cells, 9-oxo-ODA has also been shown to induce cell cycle arrest and apoptosis by altering the p53 pathway and decreasing the expression of cyclin-dependent kinase 1 (CDK1) and human papillomavirus (HPV) oncoproteins.[3][4]
Data Presentation
The following tables summarize the quantitative data on the effects of 9-oxo-ODA on cancer cell lines.
Table 1: Cytotoxicity of 9-oxo-ODA in Human Cervical Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 25-50 |
| SiHa | 25-50 |
Data from a study on human cervical cancer cell lines. The IC50 values represent the concentration of 9-oxo-ODA that inhibits cell proliferation by 50%.[3]
Table 2: Dose-Dependent Effects of 9-oxo-ODA on Apoptosis Markers in Human Ovarian Cancer (HRA) Cells
| 9-oxo-ODA Concentration | Change in Bax Expression | Change in Bcl-2 Expression | Caspase-3/7 Activity | Mitochondrial Membrane Potential |
| Low Dose | Upregulation (dose-dependent) | Downregulation (dose-dependent) | Increased (dose-dependent) | Dissipation (dose-dependent) |
| High Dose | Significant Upregulation | Significant Downregulation | Significant Increase | Significant Dissipation |
This table summarizes the dose-dependent trends observed in human ovarian cancer cells. Specific fold-changes and percentage of cells with depolarized mitochondria should be determined empirically using the protocols provided below.[1]
Signaling Pathways and Experimental Workflows
dot
Caption: Signaling pathway of 9-oxo-ODA-induced apoptosis.
dot
Caption: General workflow for studying 9-oxo-ODA effects.
Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is for determining the cytotoxicity of 9-oxo-ODA.
Materials:
-
Cancer cell line of interest
-
96-well microplate
-
Complete cell culture medium
-
9-oxo-ODA stock solution
-
WST-8 Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 9-oxo-ODA in complete medium.
-
Remove the medium from the wells and add 100 µL of the 9-oxo-ODA dilutions. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of 9-oxo-ODA for the desired time.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture plates or on coverslips.
-
Treat cells with 9-oxo-ODA as required.
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in complete medium) for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells under a fluorescence microscope or by flow cytometry.
-
Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Treated and untreated cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with 9-oxo-ODA.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as relative luminescence units (RLU) or fold change compared to the untreated control.
Western Blot Analysis of Bcl-2 and Bax
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
DNA Fragmentation (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and untreated cells on slides or in suspension
-
TUNEL assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs.
-
Stop the reaction and wash the cells.
-
If desired, counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the labeled DNA fragments.
-
Quantify the percentage of TUNEL-positive cells.
References
- 1. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to improve 9,10-Octadecadienoic acid stability in solution
Welcome to the technical support center for 9,10-Octadecadienoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyunsaturated fatty acid. Due to the presence of double bonds in its hydrocarbon chain, it is highly susceptible to oxidation. This degradation can lead to the formation of peroxides and secondary oxidation products, which can alter its biological activity and compromise experimental results.
Q2: What are the main factors that cause the degradation of this compound in solution?
The primary cause of degradation is autoxidation, a self-catalyzing free radical chain reaction involving molecular oxygen.[1][2][3] This process is accelerated by:
-
Exposure to Oxygen: The presence of oxygen is essential for the autoxidation process.
-
Light: UV and visible light can act as initiators for the free radical chain reaction.[4]
-
Heat: Elevated temperatures increase the rate of oxidation.
-
Presence of Metal Ions: Transition metals such as copper and iron can catalyze the formation of free radicals.
Q3: How can I prevent the degradation of this compound in my experiments?
To enhance stability, it is crucial to minimize exposure to the factors mentioned above. Key strategies include:
-
Use of Antioxidants: Incorporating antioxidants into your solution can effectively inhibit the autoxidation process.
-
Proper Storage: Store solutions in a cool, dark place, preferably under an inert atmosphere.
-
Solvent Selection: The choice of solvent can influence the stability of the fatty acid.
Q4: What are the signs that my this compound solution has degraded?
Degradation can be indicated by a change in color or odor (rancidity) of the solution. For quantitative assessment, assays such as the determination of Peroxide Value (PV), p-Anisidine Value (p-AV), and Thiobarbituric Acid Reactive Substances (TBARS) can be performed.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Solution
Symptoms:
-
A noticeable change in the color or smell of the solution shortly after preparation.
-
Inconsistent or unexpected experimental results.
-
High background signal in assays measuring oxidative stress.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Oxygen Exposure | De-gas your solvent. | Before dissolving the fatty acid, bubble an inert gas like nitrogen or argon through the solvent for at least 15-30 minutes. Prepare and handle the solution under an inert atmosphere if possible. |
| Light Exposure | Protect the solution from light. | Use amber glass vials or wrap your containers in aluminum foil. Avoid exposing the solution to direct light, especially UV sources.[4] |
| Inappropriate Storage Temperature | Store at a low temperature. | For short-term storage, refrigerate the solution at 2-8°C. For long-term storage, store frozen at -20°C or -80°C.[5][6] |
| Contamination with Metal Ions | Use high-purity solvents and reagents. | Use solvents and reagents of the highest possible purity. Consider adding a chelating agent like EDTA to your buffer if metal ion contamination is suspected. |
| Absence of Antioxidants | Add an appropriate antioxidant. | Incorporate a suitable antioxidant into your solution during preparation. See the "Antioxidant Selection Guide" below for recommendations. |
Issue 2: Inconsistent Results in Stability Assays
Symptoms:
-
High variability in Peroxide Value, p-Anisidine Value, or TBARS assay results between replicates.
-
Difficulty in establishing a baseline of degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Handling | Standardize your experimental workflow. | Ensure that all samples are handled identically, with the same exposure to light, temperature, and air. |
| Reagent Instability | Prepare fresh reagents for each assay. | Some reagents used in stability assays can degrade over time. Prepare fresh solutions of reagents like thiobarbituric acid for each experiment. |
| Pipetting Errors | Calibrate and check your pipettes. | Inaccurate pipetting can lead to significant variations in results. Ensure your pipettes are properly calibrated. |
| Interfering Substances | Check for potential interferences in your sample matrix. | Other components in your solution may interfere with the assay. Run appropriate controls and blanks to account for these interferences. |
Experimental Protocols
Protocol 1: Measurement of Peroxide Value (PV)
The Peroxide Value is a measure of the primary oxidation products (hydroperoxides) in a sample.
Materials:
-
Sample of this compound solution
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide solution
-
0.01 N Sodium thiosulfate solution
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Allow the solution to stand with occasional shaking for exactly 1 minute.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color has almost disappeared.
-
Add 0.5 mL of starch indicator solution and continue the titration, shaking vigorously, until the blue color disappears.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = volume of sodium thiosulfate solution used for the sample (mL)
-
B = volume of sodium thiosulfate solution used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Protocol 2: Measurement of p-Anisidine Value (p-AV)
The p-Anisidine Value measures the secondary oxidation products, mainly aldehydes.
Materials:
-
Sample of this compound solution
-
Isooctane
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
Procedure:
-
Weigh an appropriate amount of the sample into a 25 mL volumetric flask and dissolve in isooctane.
-
Measure the absorbance of this solution (Ab) at 350 nm against a blank of isooctane.
-
Pipette 5 mL of the sample solution into a test tube.
-
Pipette 5 mL of isooctane into a separate test tube to serve as a blank.
-
Add 1 mL of the p-anisidine reagent to each tube and vortex for 10 seconds.
-
Keep the tubes in the dark for 10 minutes.
-
Measure the absorbance of the sample solution (As) against the blank solution at 350 nm.
Calculation: p-Anisidine Value = [25 * (1.2 * As - Ab)] / W Where:
-
As = absorbance of the sample solution after reaction with p-anisidine
-
Ab = absorbance of the sample solution in isooctane
-
W = weight of the sample (g)
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation.[7][8][9][10][11]
Materials:
-
Sample of this compound solution
-
Thiobarbituric acid (TBA) reagent (0.375% w/v TBA in 0.25 M HCl and 15% w/v trichloroacetic acid)
-
Butylated hydroxytoluene (BHT) solution (4% in ethanol)
Procedure:
-
To 1 mL of the sample, add 2 mL of the TBA reagent and 50 µL of the BHT solution.
-
Vortex the mixture thoroughly.
-
Incubate the mixture in a water bath at 95°C for 15 minutes.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge the samples at 3000 rpm for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
A standard curve can be generated using malondialdehyde (MDA) to quantify the results.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Solubility | Notes |
| Ethanol | Soluble | A common solvent for fatty acids. Solutions in ethanol should be purged with an inert gas.[6][12] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used to prepare stock solutions.[5][12] |
| Dimethylformamide (DMF) | Miscible | Another option for preparing stock solutions.[4] |
| Ether | Freely soluble | Highly volatile and flammable; handle with care.[4] |
| Chloroform | Miscible | Use in a well-ventilated area.[13] |
| Water | Insoluble | This compound is not soluble in water.[4][13] |
Table 2: Common Antioxidants for Stabilizing Unsaturated Fatty Acids
| Antioxidant | Type | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxyanisole (BHA) | Synthetic | 0.01 - 0.02% | Free radical scavenger |
| Butylated Hydroxytoluene (BHT) | Synthetic | 0.01 - 0.02% | Free radical scavenger |
| Tertiary Butylhydroquinone (TBHQ) | Synthetic | 0.01 - 0.02% | Free radical scavenger |
| α-Tocopherol (Vitamin E) | Natural | 0.01 - 0.05% | Chain-breaking antioxidant, donates a hydrogen atom to peroxyl radicals.[3] |
| Ascorbic Acid (Vitamin C) | Natural | Varies | Oxygen scavenger and can regenerate other antioxidants. |
| Rosemary Extract | Natural | Varies | Contains phenolic compounds that act as free radical scavengers. |
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Experimental workflow for stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation pathways of linoleic acid revisited with electrodynamic balance–mass spectrometry - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00127F [pubs.rsc.org]
- 3. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Linoleic acid | 9,12-octadecadienoic acid | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. oxfordbiomed.com [oxfordbiomed.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. 2.7.4. Inhibition of Lipid Peroxidation (TBARS Assay) [bio-protocol.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Cis and Trans Isomers of 9,10-Octadecadienoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of cis and trans isomers of 9,10-Octadecadienoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating cis and trans isomers of this compound?
A1: The primary methods for resolving geometric isomers of this compound are chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly with silver ion (Ag+) columns, is a powerful tool for this purpose.[1][2][3] Gas Chromatography (GC) with highly polar capillary columns is also widely used.[4][5] Silver ion thin-layer chromatography (Ag-TLC) can be employed for both analytical and preparative separations.[3][6]
Q2: Why is it challenging to separate cis and trans isomers?
A2: Cis and trans isomers of this compound have the same molecular weight and similar chemical properties, which makes their separation difficult using standard chromatographic methods like conventional reversed-phase HPLC with C18 columns.[7] Their slight differences in molecular shape and the polarity of the double bond are the key to their resolution.[7]
Q3: Do I need to derivatize my fatty acid samples before analysis?
A3: For GC analysis, derivatization to fatty acid methyl esters (FAMEs) is a required step to increase volatility and improve peak shape.[8] For HPLC analysis, derivatization is not always necessary for the free fatty acids.[7] However, creating derivatives such as phenacyl esters can enhance UV detection.[9][10]
Q4: What detection methods are suitable for analyzing these isomers?
A4: For HPLC, UV detection is common, especially if the fatty acids are derivatized with a UV-absorbing group.[10][11] Evaporative Light Scattering Detection (ELSD) can be used for underivatized fatty acids.[7] For GC, a Flame Ionization Detector (FID) is the standard.[11] Mass Spectrometry (MS) coupled with either LC or GC provides both quantification and structural information.[12][13]
Troubleshooting Guides
HPLC Separation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no resolution of cis and trans peaks. | Inadequate column chemistry. | Standard C18 columns often provide poor selectivity for geometric isomers.[7] Consider using a silver ion (Ag+-HPLC) column, which offers excellent separation based on the interaction of silver ions with the double bonds.[1][3] Phenyl-based columns can also offer alternative selectivity. |
| Incorrect mobile phase composition. | Optimize the mobile phase. For Ag+-HPLC, a non-polar mobile phase like hexane with a small amount of a polar modifier (e.g., acetonitrile or isopropanol) is typically used.[2][14] For reversed-phase, adjusting the organic solvent ratio (e.g., acetonitrile/water) is crucial.[10] | |
| Peak tailing or broad peaks. | Secondary interactions with the stationary phase. | Adding a small amount of an acid, like acetic or formic acid, to the mobile phase can improve peak shape for free fatty acids by suppressing the ionization of the carboxylic acid group.[14] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. Temperature can affect the retention of fatty acids.[2] |
| Mobile phase degradation or changes in composition. | Prepare fresh mobile phase daily. Ensure proper mixing if using a gradient. |
GC Separation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Co-elution of isomers. | Insufficient column polarity. | Use a highly polar capillary column, such as those with a high cyanopropyl content (e.g., SP-2560), which is specifically designed for the separation of cis and trans fatty acid isomers.[15] |
| Inappropriate temperature program. | Optimize the oven temperature program. A slower ramp rate can improve the resolution of closely eluting peaks. | |
| Poor peak shape. | Incomplete derivatization. | Ensure the methylation reaction has gone to completion. Use a fresh derivatizing agent. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and check for column degradation. | |
| Sample discrimination. | Improper injection technique. | Use an autosampler for consistent injections. Optimize the injection speed and temperature. |
Experimental Protocols
Silver Ion HPLC (Ag+-HPLC) for FAME Isomer Separation
This protocol is a generalized procedure based on common practices in the literature.[1][2]
-
Sample Preparation: Convert the this compound isomers to their methyl esters (FAMEs) using a standard procedure, such as with BF3-methanol.
-
Chromatographic System:
-
Column: A commercially available silver ion HPLC column.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as acetonitrile or isopropanol. A typical starting point is 0.1-1% acetonitrile in hexane.[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Controlled, often at or below room temperature.[2]
-
Detection: UV detector at a low wavelength (e.g., 205-215 nm) or an ELSD.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the FAME sample.
-
Elute the isomers. Typically, trans isomers elute before cis isomers due to weaker interaction with the silver ions.[3]
-
Analyze the resulting chromatogram to determine the resolution and quantify the isomers.
-
High-Polarity GC for FAME Isomer Separation
This protocol is a generalized procedure based on common practices in the literature.[4][5][15]
-
Sample Preparation: Prepare the FAMEs of the this compound isomers.
-
Gas Chromatograph System:
-
Column: A highly polar capillary column (e.g., SP-2560, SLB-IL111).[5][15]
-
Carrier Gas: Helium or hydrogen.
-
Inlet: Split/splitless injector, typically operated at a higher temperature than the oven.
-
Oven Program: A temperature program is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute all components.
-
Detector: Flame Ionization Detector (FID).
-
-
Procedure:
-
Inject the FAME sample into the GC.
-
The separation occurs as the sample travels through the column, with different isomers interacting differently with the stationary phase.
-
The FID detects the eluting compounds.
-
The resulting chromatogram is used to identify and quantify the isomers based on their retention times and peak areas.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Isomer Resolution
| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Derivatization | Detection | Elution Order |
| Ag+-HPLC | Silver-impregnated silica | Hexane with acetonitrile or isopropanol | FAME recommended | UV, ELSD, MS | trans before cis[3] |
| Reversed-Phase HPLC | C18, Phenyl | Acetonitrile/Water | Optional (e.g., phenacyl esters for UV) | UV, ELSD, MS | Dependent on specific isomers and conditions |
| High-Polarity GC | High-cyanopropyl phase | Helium, Hydrogen | FAME required | FID, MS | Generally cis before trans |
Visualizations
Caption: General experimental workflow for the resolution of this compound isomers.
Caption: A logical troubleshooting guide for addressing poor peak resolution in isomer separation.
References
- 1. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. aocs.org [aocs.org]
- 4. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
- 12. jsbms.jp [jsbms.jp]
- 13. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system [sciex.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Quantification of 9,10-Octadecadienoic Acid
Welcome to the technical support center for the quantification of 9,10-Octadecadienoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this and other conjugated linoleic acid (CLA) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound?
A1: The primary challenges in the quantification of this compound, a specific isomer of conjugated linoleic acid (CLA), stem from several factors:
-
Isomer Complexity: this compound is one of many positional and geometric isomers of CLA. These isomers often have very similar physicochemical properties, making their separation and individual quantification difficult. For instance, commercial CLA preparations can contain a mixture of 9-cis,11-trans- and 10-trans,12-cis-octadecadienoic acids, along with other isomers.[1]
-
Sample Preparation Artifacts: The analytical process itself, particularly during derivatization for Gas Chromatography (GC), can induce isomerization. Acid-catalyzed methylation, for example, is known to cause shifts in the double bonds of conjugated fatty acids.[1]
-
Matrix Effects: When analyzing biological samples (e.g., plasma, tissues) or complex food matrices, other components in the sample can interfere with the analysis. These "matrix effects" can suppress or enhance the signal of the analyte in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.[2][3][4] Endogenous phospholipids are a major source of matrix effects in LC-MS analysis of blood-based samples.[2]
-
Analyte Stability: Conjugated fatty acids are susceptible to oxidation and isomerization when exposed to light, heat, or acidic conditions. This instability can lead to the degradation of the target analyte and the formation of interfering byproducts.
-
Availability of Standards: Pure analytical standards for every specific CLA isomer may not be commercially available, which complicates accurate identification and quantification.
Q2: Which analytical technique is better for this compound quantification: GC-MS or LC-MS/MS?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for quantifying this compound, and the choice depends on the specific requirements of the study.
-
GC-MS: This is a well-established technique for fatty acid analysis. It typically requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).[5] GC, especially with long, polar capillary columns (e.g., 100 m), can offer excellent separation of CLA isomers.[1] However, the derivatization step can be a source of analytical error if not carefully controlled.
-
LC-MS/MS: This technique has the advantage of being able to analyze the free fatty acid directly without derivatization. It can be highly sensitive and specific, especially when using multiple reaction monitoring (MRM).[6][7] However, LC-MS/MS is generally more susceptible to matrix effects from complex samples, which can affect accuracy and precision.[2][3][4]
Q3: How can I minimize isomerization of this compound during sample preparation?
A3: To minimize the risk of isomerization during sample preparation, particularly for GC analysis, it is crucial to use a gentle derivatization method. Base-catalyzed methylation is recommended over acid-catalyzed methods.[1] A common and effective method is using sodium methoxide in methanol at a controlled temperature.[8]
Q4: What are matrix effects and how can I mitigate them in my LC-MS/MS analysis?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting components from the sample matrix.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.
To mitigate matrix effects, consider the following strategies:
-
Effective Sample Clean-up: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from your sample before analysis.[2]
-
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is the most effective way to compensate for matrix effects. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte of interest from the majority of matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your actual samples.
Troubleshooting Guides
Problem: Poor Chromatographic Resolution of CLA Isomers
| Possible Cause | Troubleshooting Steps |
| Inadequate GC Column | For GC analysis, use a long (e.g., 100 m) and highly polar capillary column specifically designed for fatty acid methyl ester (FAME) separation, such as a CP-Sil 88™ or BPX-70™.[1] |
| Suboptimal HPLC Conditions | For HPLC, consider using a silver-ion column (Ag-HPLC), which provides excellent separation of CLA isomers based on the number, position, and geometry of the double bonds.[1][9] |
| Incorrect Mobile Phase | Optimize the mobile phase composition and gradient to improve the separation of isomers. |
| Isomerization during Sample Prep | Ensure that a base-catalyzed methylation method was used for GC analysis to prevent artificial isomer formation.[1] |
Problem: Low Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and procedure. For tissues, ensure complete homogenization. For liquid samples, ensure proper phase separation in LLE. |
| Analyte Degradation | Protect samples from light and heat. Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[1] Store samples at -80°C. |
| Poor Derivatization Efficiency (GC) | Ensure complete conversion to FAMEs by optimizing the reaction time, temperature, and reagent concentrations. |
| Adsorption to Vials/Tubing | Use silanized glass vials and low-adsorption tubing to minimize loss of the analyte. |
Problem: Inconsistent or Irreproducible Quantification Results
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects (LC-MS/MS) | Implement a more rigorous sample clean-up protocol (e.g., SPE). Use a stable isotope-labeled internal standard for accurate correction. Prepare matrix-matched calibration curves. |
| Instrument Contamination | Clean the MS ion source. Check for and clean any blockages in the LC or GC system.[10] |
| Inconsistent Sample Preparation | Ensure all samples and standards are treated identically. Use an automated liquid handler for improved precision if available. |
| Analyte Instability in Processed Samples | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures in the dark. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in the literature for the analysis of this compound and related isomers. Note that these values can vary significantly depending on the specific matrix, instrumentation, and methodology used.
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for HODE Isomers
| Analyte | Method | Matrix | LOD (µg/g) | LOQ (µg/g) | Reference |
| 9-Z,E-HODE | HPLC-PDA | Meat Products | 0.090 | 0.32 | [11] |
| 9-E,E-HODE | HPLC-PDA | Meat Products | 0.060 | 0.20 | [11] |
| 13-Z,E-HODE | HPLC-PDA | Meat Products | 0.075 | 0.25 | [11] |
| 13-E,E-HODE | HPLC-PDA | Meat Products | 0.035 | 0.12 | [11] |
Table 2: Reported Recovery Rates for HODE Isomers
| Analyte | Method | Matrix | Spiking Levels | Average Recovery (%) | Reference |
| 9-Z,E-HODE | HPLC-PDA | Meat Products | Not Specified | 89.33 | [11] |
| 9-E,E-HODE | HPLC-PDA | Meat Products | Not Specified | 87.93 | [11] |
| 13-Z,E-HODE | HPLC-PDA | Meat Products | Not Specified | 89.03 | [11] |
| 13-E,E-HODE | HPLC-PDA | Meat Products | Not Specified | 89.03 | [11] |
| Linoleic Acid Oxides | LC-MS/MS | Baijiu | 10, 20, 50 ppb | 87.25 - 119.44 | [6] |
Experimental Protocols
Detailed Methodology: Base-Catalyzed Methylation for GC Analysis
This protocol is adapted from recommended procedures to minimize isomerization of conjugated linoleic acids.[1][8]
-
Sample Preparation: Dissolve up to 50 mg of the lipid extract in 1 mL of dry toluene in a glass test tube.
-
Methylation: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Incubation: Heat the mixture at 50°C for 10 minutes.
-
Neutralization: Add 0.1 mL of glacial acetic acid to stop the reaction.
-
Extraction: Add 5 mL of water and extract the fatty acid methyl esters (FAMEs) with two 5 mL portions of hexane. Use a Pasteur pipette to carefully separate the upper hexane layer.
-
Drying: Dry the combined hexane extracts over anhydrous sodium sulfate.
-
Solvent Removal: Filter the dried extract and remove the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the FAMEs in a known volume of hexane containing an antioxidant (e.g., 50 ppm BHT) for GC analysis.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Logical Relationship of Common Quantification Challenges
Caption: Interrelationship of common challenges leading to inaccurate quantification.
References
- 1. aocs.org [aocs.org]
- 2. bme.psu.edu [bme.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing HPLC Gradient for 9,10-Octadecadienoic Acid Separation
Welcome to the technical support center for the chromatographic separation of 9,10-Octadecadienoic acid and related conjugated linoleic acid (CLA) isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What is the most effective HPLC technique for separating geometric and positional isomers of this compound?
A1: Silver-ion high-performance liquid chromatography (Ag+-HPLC) is a highly effective technique for resolving both geometric (cis/trans) and positional isomers of conjugated octadecadienoic acids like this compound.[1] Reversed-phase HPLC (RP-HPLC) can also be used, but may not provide the same level of resolution for complex isomer mixtures.
Q2: What type of column is recommended for Ag+-HPLC separation of these isomers?
A2: For Ag+-HPLC, columns specifically packed with a stationary phase impregnated with silver ions are used. An example includes the ChromSpher 5 µm Lipids column.[2] It is also possible to use silver ion-containing mobile phases with certain reversed-phase columns.
Q3: What is a typical mobile phase for Ag+-HPLC separation of this compound isomers?
A3: A common mobile phase for Ag+-HPLC is a mixture of hexane and a small amount of a polar modifier like acetonitrile.[2] For instance, a mobile phase of 1.6% acetic acid and 0.0125% acetonitrile in n-hexane has been successfully used for the fractionation of individual CLA isomers.[2]
Q4: Do I need to derivatize my this compound sample before HPLC analysis?
A4: Derivatization is not always necessary for HPLC analysis of fatty acids.[3] However, converting the fatty acids to their methyl esters (FAMEs) or other UV-active esters (e.g., phenacyl esters) can improve peak shape and detection sensitivity, especially when using UV detectors.[1][4]
Q5: What is the optimal wavelength for detecting this compound and its isomers?
A5: Conjugated dienes like this compound exhibit strong UV absorbance around 234 nm. This wavelength is commonly used for their detection with a photodiode array (PDA) or UV detector.[2][5]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Isomers | - Inappropriate column selection.- Mobile phase is not optimized.- Column temperature is not optimal. | - For complex isomer mixtures, consider using an Ag+-HPLC column.- Adjust the mobile phase composition. For Ag+-HPLC, vary the concentration of the polar modifier (e.g., acetonitrile). For RP-HPLC, adjust the organic solvent-to-water ratio.- Optimize the column temperature. A constant and optimized temperature can improve reproducibility and resolution. |
| Peak Tailing | - Active sites on the column interacting with the analyte.- Column overload.- Inappropriate mobile phase pH. | - Use a column with end-capping or a base-deactivated stationary phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For free fatty acids, adding a small amount of a weak acid (e.g., acetic acid or formic acid) can improve peak shape. |
| Broad Peaks | - Low flow rate.- Large dead volume between the column and detector.- Column contamination. | - Increase the flow rate within the column's recommended limits.- Use tubing with a smaller internal diameter and shorter length to connect the column to the detector.- Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector flow cell.- Incomplete column equilibration. | - Degas the mobile phase thoroughly using sonication or an inline degasser.- Prepare fresh mobile phase and flush the detector flow cell.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure precise mixing of the mobile phase, especially for gradient elution.- Use a column oven to maintain a constant temperature.- If the column has been used extensively, its performance may degrade. Replace the column if other troubleshooting steps fail. |
Experimental Protocols
Protocol 1: Silver-Ion HPLC (Ag+-HPLC) for Isomer Separation
This protocol is designed for the detailed separation of positional and geometric isomers of this compound.
1. Sample Preparation (Methyl Esterification):
-
To a sample containing up to 50 mg of lipid, add 1 mL of dry toluene.
-
Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
Neutralize the reaction by adding 0.1 mL of glacial acetic acid.
-
Add 5 mL of water and extract the fatty acid methyl esters (FAMEs) twice with 5 mL of hexane.
-
Evaporate the hexane under a stream of nitrogen and redissolve the FAMEs in the mobile phase.
2. HPLC Conditions:
-
Column: ChromSpher 5 µm Lipids, 250 x 4.6 mm (or equivalent Ag+-HPLC column).
-
Mobile Phase: n-Hexane with 0.1% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 234 nm.
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify isomers based on their retention times relative to known standards. The general elution order in Ag+-HPLC is trans,trans isomers followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for General Analysis
This protocol is suitable for the general analysis of this compound and can separate it from other fatty acids based on chain length and degree of unsaturation.
1. Sample Preparation (as Free Fatty Acids):
-
If the sample is in a lipid matrix, perform saponification using 2M NaOH at 80-85°C for 30-35 minutes.[2]
-
Acidify the hydrolysate with 4M HCl and extract the free fatty acids with dichloromethane.[2]
-
Evaporate the dichloromethane under a stream of argon and redissolve the residue in the mobile phase.[2]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid (for MS compatibility) or 0.1% acetic acid.
-
Gradient Program:
-
Start with 70% acetonitrile / 30% water (with acid).
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 234 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Quantify the this compound peak by comparing its area to a calibration curve prepared from a standard of known concentration.
Visualizations
Caption: A workflow for developing an HPLC method for this compound analysis.
Caption: A logical workflow for troubleshooting common peak shape issues in HPLC.
References
reducing background noise in mass spectrometry of fatty acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you reduce background noise in your mass spectrometry analysis of fatty acids.
Troubleshooting Guide
This guide is designed to help you quickly identify and resolve common issues related to high background noise in your experiments.
Issue: I am seeing high background noise across my entire chromatogram, even in blank injections.
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: The most common source of persistent background noise is contamination in the mobile phase, additives, or reconstitution solvents.[1][2]
-
Solution:
-
Always use high-purity, LC-MS grade solvents and additives.[1][2]
-
Prepare fresh mobile phases daily.
-
Filter mobile phases containing additives, especially at high concentrations.[3]
-
To isolate the source of contamination, infuse a 50:50 mix of your mobile phase A and B directly into the mass spectrometer. If contamination is present, the issue lies with your solvents or glassware. If not, the contamination is likely within your LC system.[4]
-
-
-
Contaminated LC System: Tubing, fittings, and the autosampler can harbor contaminants that leach into the mobile phase.
-
Solution:
-
Flush the entire LC system with a strong solvent mixture like isopropanol/water.
-
Install a cleanup column after the aqueous solvent pump to trap impurities from the mobile phase.[3]
-
Regularly clean the autosampler needle and injection port.
-
-
-
Dirty Ion Source: Contaminants can build up on the ion source components, leading to a constant high background.[5]
-
Solution: Perform a thorough cleaning of the ion source, including the cone, needle, and transfer tube.[5] Refer to the detailed "Ion Source Cleaning Protocol" below.
-
Issue: I observe specific, recurring background peaks at known m/z values.
Possible Causes and Solutions:
-
Plasticizers (Phthalates): These are common contaminants from plastic labware (e.g., pipette tips, tubes, solvent bottle caps).
-
Siloxanes: These originate from silicone-containing materials, such as septa, O-rings, and some personal care products used in the lab.
-
Solution:
-
Use pre-pierced or low-bleed septa.
-
Ensure proper ventilation in the laboratory to minimize airborne contaminants.[4]
-
-
-
Polyethylene Glycol (PEG): A common contaminant from various sources, including some detergents and plastics.
-
Common Ions: PEGs appear as a series of peaks separated by 44 Da (the mass of the ethylene glycol monomer).
-
Solution:
-
Be mindful of potential sources of PEG in your sample preparation workflow.
-
Thoroughly clean glassware to remove any detergent residues.
-
-
Issue: My signal-to-noise ratio has decreased over time.
Possible Causes and Solutions:
-
Gradual Contamination Buildup: Over time, contaminants can accumulate in the LC system and mass spectrometer, leading to a gradual increase in background noise and a decrease in signal intensity.
-
Solution:
-
Implement a regular maintenance schedule for your LC-MS system, including cleaning the ion source and flushing the LC system.
-
Monitor system suitability test (SST) samples regularly to track instrument performance and detect issues early.[1]
-
-
-
In-source Fragmentation: High-abundance lipids can fragment in the ion source, creating ions that appear as background noise and can interfere with the detection of low-abundance fatty acids.[8]
-
Solution: Optimize ion source parameters, such as skimmer and tube lens voltages, to minimize in-source fragmentation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in fatty acid mass spectrometry?
A1: The most common sources of background noise include:
-
Solvents and Reagents: Impurities in mobile phases, additives, and sample preparation solvents are a primary source of contamination.[1][2]
-
Labware: Plasticizers (e.g., phthalates) can leach from plastic tubes, pipette tips, and containers.[9] It is recommended to use glassware whenever possible.[7]
-
Environment: Airborne contaminants in the laboratory, such as siloxanes from personal care products and dust particles, can enter the mass spectrometer.[4]
-
Sample Matrix: Complex biological samples can introduce a variety of endogenous compounds that contribute to background noise.[1]
-
LC-MS System: Contaminants can build up in the LC tubing, fittings, column, and ion source over time.[1]
Q2: How can I prevent contamination during sample preparation?
A2: To minimize contamination during sample preparation:
-
Use high-purity, LC-MS grade solvents and reagents.[1]
-
Whenever possible, use glass or polypropylene labware instead of other plastics.[7]
-
Thoroughly clean all glassware with a suitable solvent before use.
-
Wear powder-free nitrile gloves and change them frequently.
-
Prepare samples in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.
Q3: How often should I clean the ion source of my mass spectrometer?
A3: The frequency of ion source cleaning depends on the instrument's usage and the cleanliness of the samples being analyzed. A good practice is to clean the ion source when you observe a significant increase in background noise, a decrease in sensitivity, or a loss of signal at higher masses.[10] Regularly monitoring system suitability test samples can help you determine when cleaning is necessary.[1]
Q4: What is chemical noise and how does it differ from electronic noise?
A4: Chemical noise refers to the background signals generated by unwanted ions in the mass spectrometer, such as those from solvent clusters, contaminants, or in-source fragments.[11] Electronic noise, on the other hand, is the random fluctuation in the signal generated by the instrument's electronic components.[12] While electronic noise is inherent to the instrument, chemical noise can be significantly reduced through proper experimental technique and maintenance.
Quantitative Data
Table 1: Common Background Ions in LC-MS Analysis
| m/z (Da) | Compound/Ion Type | Possible Origin |
| 391.2843 | [Dioctyl phthalate+H]+ | Plasticizer from labware |
| 413.2662 | [Dioctyl phthalate+Na]+ | Plasticizer from labware |
| Series, Δ44 | Polyethylene glycol (PEG) | Detergents, plastics |
| Various | Siloxanes | Septa, O-rings, personal care products |
| 102.1283 | Triethylamine (TEA) | Mobile phase additive |
| 74.0606 | Dimethylformamide (DMF) | Solvent |
This table provides a list of common contaminants, their monoisotopic masses for the specified ion type, and their likely sources.[9]
Experimental Protocols
Protocol 1: General Ion Source Cleaning
Disclaimer: Always refer to your specific instrument manual for detailed instructions and safety precautions.
-
Venting the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Removing the Ion Source: Once the instrument is vented, carefully remove the ion source housing. Be aware that some components may be hot.[13]
-
Disassembly: Disassemble the ion source components that come into contact with the ion beam, such as the cone, capillary, and lenses. Take note of the order and orientation of each part for reassembly.
-
Cleaning:
-
Sonciate the metal parts in a sequence of high-purity solvents: first water, then methanol, and finally acetone.[5][10] Each sonication step should last for 15-20 minutes.
-
For stubborn deposits, a mild abrasive slurry (e.g., aluminum oxide powder in methanol) can be used with a cotton swab.[10] Be sure to thoroughly rinse away all abrasive material.
-
Polymer parts should be cleaned by sonicating in methanol.[10]
-
-
Drying: After cleaning, allow all parts to dry completely in a clean environment. You can bake out the metal parts in an oven at a low temperature (e.g., 100-150°C) for at least 15 minutes to remove any residual solvents.[10]
-
Reassembly and Installation: Carefully reassemble the ion source, using powder-free gloves to handle the clean parts.[10] Reinstall the ion source in the mass spectrometer.
-
Pumping Down and System Check: Pump down the instrument and allow it to stabilize. Perform a system check and calibration to ensure proper performance.
Protocol 2: Fatty Acid Extraction from Plasma with Minimized Contamination
-
Preparation: Use clean glass tubes and a glass syringe for all liquid handling steps.
-
Sample Addition: To a 16 x 125 mm glass tube, add 0.5 mL of plasma.[7]
-
Internal Standard: Add an appropriate amount of a deuterated internal standard for each fatty acid of interest.
-
Methanol Addition: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[7]
-
Extraction: Add 1 mL of iso-octane, vortex thoroughly, and centrifuge at 3000 x g for 1 minute to separate the layers.[7]
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.[7]
-
Repeat Extraction: Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.[7]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (if required): Derivatize the fatty acids using a suitable reagent (e.g., pentafluorobenzyl bromide) to improve ionization efficiency.[7][14]
-
Reconstitution: Reconstitute the dried sample in a small volume of an appropriate solvent (e.g., iso-octane) for injection into the LC-MS system.[7]
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Fatty acid sample preparation workflow with contamination risks.
References
- 1. zefsci.com [zefsci.com]
- 2. How to reduce high background noise in an LC MS/MS experiment? - ECHEMI [echemi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 9,10-Octadecadienoic acid synthesis
Welcome to the technical support center for the synthesis of 9,10-Octadecadienoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthesis, with a primary focus on addressing problems related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on troubleshooting specific problems that can lead to low yields of this compound.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, the formation of unwanted side products, and inefficient purification. Key areas to investigate are:
-
Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the dehydration of castor oil to produce conjugated linoleic acid (CLA) isomers, including this compound, increasing the temperature can sometimes lead to a decrease in the yield of the desired isomer.[1]
-
Catalyst Amount: The quantity of catalyst used can significantly impact the reaction outcome. An insufficient amount may lead to an incomplete reaction, while an excess might promote side reactions. In some methods, an increased catalyst amount has been shown to improve yield.[1]
-
Reaction Time: The duration of the reaction needs to be optimized. Insufficient time will result in a low conversion of starting material, whereas excessively long reaction times can lead to the formation of degradation products or isomerization to undesired species.[1]
-
Isomerization: The formation of multiple positional and geometric isomers is a common issue, which complicates purification and reduces the yield of the target isomer.[2]
Q2: I am observing the formation of multiple isomers. How can I improve the selectivity of my synthesis?
The formation of a complex mixture of isomers is a frequent challenge.[2] To enhance the selectivity for the desired this compound isomer, consider the following strategies:
-
Choice of Catalyst and Reagents: The selection of the base or catalyst is crucial. For example, using 1,8-diazabicyclo[5.4.0]undecene (DBU) as an eliminating agent in the synthesis from a 12-bromo-9Z-octadecenoic acid methyl ester has been shown to proceed with high positional and stereospecificity.[2]
-
Enzymatic Synthesis: Employing enzymes like lipoxygenases can offer high stereoselectivity. For instance, lipoxygenase from Nostoc sp. can be used for the stereo-specific production of 9R-hydroxy-10E,12Z-octadecadienoic acid (a related compound), highlighting the potential for enzymatic routes to achieve high selectivity.[3]
-
Reaction Conditions Control: Tightly controlling reaction parameters such as temperature and time is essential to minimize isomerization.[2]
Q3: What are the most effective methods for purifying this compound and separating it from other isomers?
Effective purification is critical for isolating the desired product and achieving a high final yield. Common and effective techniques include:
-
Low-Temperature Crystallization: This method is used to separate different fatty acid isomers based on their different melting points and solubilities at low temperatures. It has been successfully used to purify cis-9,trans-11 and trans-10,cis-12 isomers of octadecadienoic acid from an isomerized mixture.
-
Urea Adduction: This technique separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline complexes with urea, while polyunsaturated fatty acids like this compound remain in the filtrate.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase and argentation HPLC are powerful techniques for separating closely related isomers.[2][5] Argentation chromatography, in particular, is effective for separating isomers based on the number, position, and geometry of their double bonds.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended for the unambiguous identification and purity assessment of this compound:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are standard methods for analyzing fatty acid methyl esters (FAMEs). GC provides information on the purity and isomeric distribution, while GC-MS helps in identifying the compounds based on their mass spectra.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at 234 nm is suitable for quantifying conjugated dienes like this compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the synthesized compound, confirming the position and configuration of the double bonds.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 9c,11t-Octadecadienoic Acid from Castor Oil Dehydration [1]
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
| Temperature (°C) | Increased | 50 | 50 |
| Catalyst Amount (g) | Decreased | 1.8 | 1.8 |
| Reaction Time (h) | Moderate Impact | 5.25 | 5.25 |
| Yield of 9c,11t-18:2 (%) | Decreased with temp increase | Increased with catalyst increase | 53.93 |
Table 2: Comparison of Different Synthesis Methods for 9Z,11E-Octadecadienoic Acid Methyl Ester [2]
| Method | Starting Material | Reagent/Catalyst | Temperature (°C) | Time | Yield (%) |
| Alkaline Dehydration | Ricinoleic Acid | Potassium Hydroxide | 180 | 1 hour | ~40 |
| Proposed Method | 12-bromo-9Z-octadecenoic acid methyl ester | 1,8-diazabicyclo[5.4.0]undecene (DBU) | 10-40 | 5-10 min | 70.1 |
Experimental Protocols
Protocol 1: Synthesis of 9c,11t-Octadecadienoic Acid via Dehydration of Castor Oil [1]
-
Preparation: In a reaction flask, introduce castor oil as the starting material.
-
Reaction: Add potassium hydroxide (KOH) as the dehydrating reagent.
-
Incubation: Maintain the reaction at the optimal temperature of 50°C for 5.25 hours with continuous stirring.
-
Quenching: After the reaction is complete, add 10 ml of distilled water to the flask.
-
Extraction:
-
Transfer the solution to a separation funnel.
-
Acidify the mixture with 10 ml of 6N HCl solution.
-
Extract the product three times with 40 ml of hexane.
-
-
Washing and Drying:
-
Combine the hexane extracts and wash with 15 ml of 0.9% NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Remove the hexane using a rotary evaporator to obtain the crude product.
-
Analysis: The resulting CLA isomers can be identified by Gas Chromatography (GC) after conversion to their methyl esters.
Protocol 2: Purification of Polyunsaturated Fatty Acids (PUFAs) using Urea Adduction [4]
-
Preparation of Urea Solution: Prepare an ethanolic urea solution (e.g., 96:4 ethanol:urea).
-
Mixing: Mix the fatty acid sample with the ethanolic urea solution (e.g., at a 20:80 volume ratio).
-
Dissolution: Heat the mixture to 60°C and stir until a clear, homogeneous solution is formed.
-
Crystallization: Allow the solution to cool to room temperature to precipitate the urea-saturated fatty acid adducts.
-
Separation: Filter the mixture using a Buchner funnel to separate the crystalline adducts (containing saturated and monounsaturated fatty acids) from the filtrate (containing the PUFAs).
-
Recovery: The PUFAs, including this compound, are recovered from the ethanol solution.
Visualizations
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 9,10-Octadecadienoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 9,10-Octadecadienoic acid to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound is a polyunsaturated fatty acid (PUFA) containing two or more carbon-carbon double bonds in its structure.[1] These double bonds make the fatty acid susceptible to lipid peroxidation, a process initiated by reactive oxygen species that can lead to the degradation of the compound.[1][2]
Q2: What are the primary signs of oxidation in my this compound sample?
A2: Oxidation can lead to the formation of hydroperoxides as primary products, which are then converted to secondary products like aldehydes and ketones.[3][4] These degradation products can be detected through analytical methods such as mass spectrometry.[4] Physically, you might observe a change in the color or odor of the sample, although this is not a reliable indicator on its own.
Q3: What is the ideal temperature for storing this compound?
A3: For long-term stability, this compound should be stored at low temperatures, ideally at -20°C or -80°C.[5][6] Storing at -80°C has been shown to have a minimal impact on the stability of PUFAs for up to one year.[6]
Q4: Should I store this compound as a dry powder or in a solvent?
A4: Lipids with one or more double bonds, such as this compound, are not stable as powders.[5][7] They are often hygroscopic and can absorb moisture, which can lead to hydrolysis and oxidation.[5][7] It is recommended to dissolve the fatty acid in a suitable organic solvent for storage.[5][7]
Q5: What type of container is best for storing this compound?
A5: When dissolved in an organic solvent, this compound should be stored in a glass container with a Teflon-lined closure.[5][7] Plastic containers should be avoided as impurities can leach from the plastic into the organic solvent.[5]
Troubleshooting Guide
Issue: I suspect my sample of this compound has oxidized. How can I confirm this?
Solution:
-
Analytical Confirmation: The most reliable way to confirm oxidation is through analytical techniques. You can use methods like UV/VIS spectroscopy to detect conjugated dienes, a product of lipid peroxidation. Alternatively, mass spectrometry can be used to identify specific oxidation products such as hydroperoxides (HPODEs), hydroxides (HODEs), and ketones (oxoODEs).[3][4]
-
Peroxide Value (PV) Assay: A peroxide value assay is a common method to quantify the concentration of peroxides and hydroperoxides. A significant increase in the peroxide value compared to a fresh sample is a strong indicator of oxidation.
Issue: I need to store my this compound for an extended period. What is the best practice?
Solution:
-
Dissolve in Solvent: Dissolve the fatty acid in a suitable organic solvent.
-
Use Appropriate Containers: Store the solution in a glass vial with a Teflon-lined cap.[5][7]
-
Inert Atmosphere: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace any oxygen.[8][9]
-
Low Temperature: Store the vial at -20°C or, for longer-term storage, at -80°C.[6]
-
Consider Antioxidants: For enhanced protection, consider adding a suitable antioxidant to the solution.
Issue: Which antioxidant should I use for my this compound sample?
Solution:
The choice of antioxidant may depend on your specific application and experimental conditions.
-
Natural Antioxidants: Tocopherols (Vitamin E) are natural antioxidants commonly used to stabilize fats and oils.[10] Rosemary extract is another natural option with proven antioxidant properties.[11]
-
Synthetic Antioxidants: Butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tertiary butylhydroquinone (TBHQ) are effective synthetic antioxidants.[10][12] TBHQ is noted for its high efficacy in stabilizing edible oils.[12]
-
Concentration: The effective concentration of antioxidants can vary. For example, tocopherols are often used in the range of 200-1000 ppm.[10] It is crucial to determine the optimal concentration for your specific storage conditions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to -80°C | Significantly slows down the rate of oxidation.[6] |
| Storage Form | In a suitable organic solvent | Prevents hygroscopic powder from absorbing moisture, which can lead to hydrolysis and oxidation.[5][7] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, a key component for lipid peroxidation.[8][9] |
| Container Type | Glass with Teflon-lined cap | Prevents leaching of impurities from plastic and ensures an airtight seal.[5][7] |
| Antioxidant (Tocopherol) | 200-1000 ppm | Scavenges free radicals to inhibit the initiation and propagation of oxidation.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Long-Term Storage
-
Solvent Preparation: Choose a high-purity organic solvent in which this compound is readily soluble (e.g., ethanol, chloroform).
-
Dissolution: In a clean glass container, dissolve the this compound in the chosen solvent to a desired concentration.
-
Aliquotting: Dispense the solution into smaller volume glass vials with Teflon-lined caps. This minimizes the exposure of the entire stock to air and temperature fluctuations during each use.
-
Inert Gas Purge: Gently stream a flow of high-purity argon or nitrogen into the headspace of each vial for 15-30 seconds to displace oxygen.[8]
-
Sealing: Immediately and tightly seal the vials with the Teflon-lined caps.
-
Storage: Place the sealed vials in a freezer at -20°C or -80°C for long-term storage.[6]
Protocol 2: Detection of Oxidation using Peroxide Value (PV) Titration
This protocol is a general guideline and may need optimization based on the specific reagents and equipment available.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a flask.
-
Solvent Addition: Add a mixture of acetic acid and chloroform (e.g., 3:2 v/v) to dissolve the sample.
-
Saturated Potassium Iodide: Add a small amount of saturated potassium iodide solution. The peroxides in the oxidized sample will react with the potassium iodide to release iodine.
-
Incubation: Swirl the flask and allow it to stand in the dark for a few minutes for the reaction to complete.
-
Titration: Add distilled water and a starch indicator. The solution will turn a blue-black color in the presence of iodine. Titrate the solution with a standardized sodium thiosulfate solution until the blue color disappears.
-
Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is typically expressed in milliequivalents of peroxide per kilogram of sample.
Visualizations
Caption: Lipid peroxidation pathway of this compound.
References
- 1. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. gsartor.org [gsartor.org]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stratech.co.uk [stratech.co.uk]
- 8. avantiresearch.com [avantiresearch.com]
- 9. fosfa.org [fosfa.org]
- 10. welltchemicals.com [welltchemicals.com]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 9,10-Octadecadienoic Acid for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 9,10-Octadecadienoic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in cell culture media?
A1: this compound, a long-chain fatty acid, is inherently hydrophobic and has very low solubility in aqueous solutions like cell culture media.[1][2] This can lead to the formation of precipitates or micelles when directly added to your experimental setup.[2][3]
Q2: What are the common initial solvents for preparing a stock solution of this compound?
A2: The most common solvents for preparing a concentrated stock solution are dimethyl sulfoxide (DMSO) and ethanol.[4][5][6] It is crucial to use a high-purity, anhydrous grade of these solvents to ensure maximal initial dissolution.
Q3: I've dissolved the fatty acid in a solvent, but it precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue known as the "Uso effect," where a compound soluble in a solvent precipitates when diluted into a non-solvent (in this case, the aqueous medium).[2] To overcome this, the recommended method is to complex the fatty acid with fatty-acid-free Bovine Serum Albumin (BSA).[1][2] This complex mimics the natural transport of fatty acids in a physiological environment and improves their stability and bioavailability in culture.[4]
Q4: How does Bovine Serum Albumin (BSA) help in solubilizing fatty acids?
A4: BSA has hydrophobic pockets that can bind to the non-polar hydrocarbon tail of the fatty acid, effectively shielding it from the aqueous environment.[4] This complex is soluble in the cell culture medium, allowing for a more uniform delivery of the fatty acid to the cells.[1]
Q5: What is the optimal ratio of fatty acid to BSA?
A5: The molar ratio of fatty acid to BSA can significantly impact experimental outcomes.[4] While there is no single universal ratio, a common starting point is a molar ratio between 1:1 and 5:1 (fatty acid:BSA).[7] It is advisable to optimize this ratio for your specific cell type and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the fatty acid stock solution to the media. | The fatty acid is not adequately complexed with a carrier protein. | Prepare a fatty acid-BSA complex before adding it to the final culture medium.[2][7] Ensure the BSA solution is warmed to 37°C before adding the fatty acid stock.[1] |
| The cell culture medium becomes cloudy or turbid over time. | Instability of the fatty acid-BSA complex, or precipitation of media components due to temperature shifts or evaporation.[8][9] | Ensure the incubator has proper humidification to prevent evaporation.[9] Avoid repeated freeze-thaw cycles of the media and stock solutions.[8] Prepare fresh fatty acid-BSA complexes for each experiment. |
| Inconsistent experimental results between batches. | Variability in the preparation of the fatty acid solution.[4] The concentration of the solvent (e.g., DMSO, ethanol) may be reaching toxic levels. | Standardize the protocol for preparing the fatty acid-BSA complex, including incubation time and temperature.[1] Always include appropriate solvent controls in your experiments to account for any effects of the vehicle.[2] |
| Cells show signs of toxicity even at low concentrations of the fatty acid. | The "free" or unbound fatty acid concentration may be too high. The solvent used to dissolve the fatty acid may be causing toxicity. | Optimize the fatty acid:BSA ratio; a higher BSA concentration can reduce the level of unbound fatty acid.[1] Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.1% for DMSO).[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex
This protocol describes the preparation of a fatty acid:BSA complex suitable for treating cells in culture.
Materials:
-
This compound
-
Ethanol (or DMSO)
-
Fatty acid-free BSA
-
Sterile Milli-Q water or PBS
-
Cell culture medium
-
Water bath or incubator at 37°C and 65°C
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA stock solution:
-
Dissolve 1g of fatty acid-free BSA in 10 mL of sterile Milli-Q water or PBS.
-
Gently mix to dissolve, avoiding vigorous shaking which can cause frothing.
-
Sterile filter the solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath for at least 30 minutes before use.[7]
-
-
Prepare a concentrated stock solution of this compound:
-
Complex the fatty acid with BSA:
-
In a sterile tube, add the desired volume of the warmed 10% BSA solution.
-
While gently vortexing the BSA solution, add the fatty acid stock solution dropwise to achieve the desired molar ratio. For example, to prepare a 0.5 mM fatty acid solution with a 5:1 molar ratio of fatty acid to BSA, you would add 3.3 µL of a 150 mM fatty acid stock to 67 µL of 10% BSA, and then bring the final volume to 1 mL with culture medium.[7]
-
Incubate the mixture in a 37°C water bath for at least 1 hour with occasional gentle mixing to allow for complex formation.[7]
-
-
Prepare the final working solution:
-
Dilute the fatty acid-BSA complex into your pre-warmed cell culture medium to the final desired concentration.
-
The solution should be clear. If any precipitation is observed, the complexation may not have been successful.
-
Visualizations
Caption: Workflow for preparing a this compound-BSA complex.
Caption: Troubleshooting logic for fatty acid solubility issues.
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to prevent fatty acid precipitation/micelle formation in cell... - ECHEMI [echemi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 6. selleckchem.com [selleckchem.com]
- 7. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
Technical Support Center: 9,10-Octadecadienoic Acid Extraction from Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the extraction of 9,10-Octadecadienoic acid from plasma.
Frequently Asked Questions (FAQs)
Q1: What are the critical pre-analytical steps for ensuring the stability of this compound in plasma samples?
A1: Proper sample handling and storage are crucial to prevent the degradation and oxidation of this compound. It is recommended to collect plasma in EDTA tubes and process it promptly. For long-term storage, samples should be kept at -70°C. Studies have shown that fatty acids in plasma are stable for at least 5 years at this temperature. Avoid multiple freeze-thaw cycles, as this can lead to the oxidation of polyunsaturated fatty acids.[1]
Q2: Which extraction method is most suitable for this compound from plasma?
A2: A common and effective method involves a liquid-liquid extraction (LLE) following alkaline hydrolysis to release the fatty acid from its esterified forms (e.g., triglycerides, phospholipids). A widely used approach is a modified Folch or Bligh-Dyer extraction. For oxidized derivatives of octadecadienoic acid, such as 9-hydroxy-octadecadienoic acid (9-HODE), a liquid-liquid extraction with a non-polar solvent like hexane after hydrolysis has proven effective.[2]
Q3: Why is hydrolysis of the plasma sample necessary before extraction?
A3: A significant portion of this compound in plasma is esterified to complex lipids like triglycerides and phospholipids. To accurately quantify the total amount of this fatty acid, it is essential to first hydrolyze these esters to release the free fatty acid. This is typically achieved through alkaline hydrolysis using a reagent like sodium hydroxide.[1][2]
Q4: Is it necessary to use an internal standard for quantification?
A4: Yes, using an internal standard is highly recommended for accurate quantification. A stable isotope-labeled version of this compound is the ideal internal standard. This helps to correct for variations in extraction efficiency and instrument response, leading to more reliable and reproducible results.
Q5: How can I separate the different isomers of octadecadienoic acid?
A5: The separation of octadecadienoic acid isomers, such as 9,10- and 10,12-octadecadienoic acid, can be challenging. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used techniques. For chiral separation of stereoisomers, which can distinguish between enzymatically produced and autoxidized forms, chiral supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) is a powerful method.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | - Incomplete hydrolysis of esterified fatty acids.- Inefficient extraction.- Degradation of the analyte. | - Optimize hydrolysis conditions (time, temperature, and reagent concentration). A typical starting point is incubation with 0.2 M NaOH at 60°C for 30 minutes.[2]- Ensure the pH of the sample is acidified to ~3 before extraction with an organic solvent.[2]- Use a suitable extraction solvent. Hexane has been shown to be effective.[2]- Perform all extraction steps on ice to minimize degradation.[2] |
| High variability between replicate samples | - Inconsistent sample handling and extraction procedure.- Instability of the analyte during storage or processing.- Lack of an appropriate internal standard. | - Standardize all steps of the protocol, including vortexing times and centrifugation speeds.- Minimize the time samples are at room temperature.[4]- Incorporate a stable isotope-labeled internal standard early in the workflow. |
| Co-elution of isomers | - Insufficient chromatographic resolution. | - Optimize the HPLC or GC method (e.g., column type, mobile phase gradient, temperature program).- For complex isomer mixtures, consider using silver ion chromatography or a chiral column for enhanced separation.[3][5] |
| Presence of interfering peaks in the chromatogram | - Contamination from solvents or labware.- Co-extraction of other plasma components. | - Use high-purity solvents and thoroughly clean all glassware.- Include a sample cleanup step, such as solid-phase extraction (SPE), before chromatographic analysis. |
| Evidence of fatty acid oxidation | - Improper sample storage.- Exposure to air and light during processing. | - Store plasma samples at -70°C and avoid repeated freeze-thaw cycles.[1]- Work under dim light and consider flushing tubes with nitrogen or argon to minimize exposure to oxygen.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma for Quantification by LC-MS/MS
This protocol is adapted from a method for the analysis of oxidized linoleic acid metabolites in rat plasma.[2]
1. Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard for this compound. c. Add 200 µL of 0.2 M sodium hydroxide (NaOH) in methanol. d. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.
2. Liquid-Liquid Extraction: a. After incubation, cool the tubes on ice. b. Acidify the mixture to pH 3 by adding approximately 100 µL of 0.5 N hydrochloric acid (HCl). c. Add 3 mL of hexane, cap the tube, and vortex for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes at 4°C. e. Carefully transfer the upper organic layer (hexane) to a clean glass tube. f. Repeat the extraction (steps c-e) one more time and combine the organic layers.
3. Sample Concentration and Reconstitution: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in 200 µL of a suitable solvent for your LC-MS/MS analysis (e.g., 80:20 methanol:water with 0.04% acetic acid).[2] c. Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes the limit of quantitation (LOQ) for related oxidized octadecadienoic acid metabolites from a study using Q-TOFMS, which can serve as a reference for expected sensitivity.[2]
| Analyte | Limit of Quantitation (nmol/L) |
| 9-hydroxy-octadecadienoic acid (9-HODE) | 9.7 |
| 13-hydroxy-octadecadienoic acid (13-HODE) | 18.5 |
| 9-oxo-octadecadienoic acid (9-oxoODE) | 35.9 |
| 13-oxo-octadecadienoic acid (13-oxoODE) | 26.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of this compound from plasma.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting low analyte signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Octadecanoids in Human Plasma Using Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Biological Signature of Synthetic 9,10-Octadecadienoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic 9,10-Octadecadienoic acid, focusing on the prominent cis-9,trans-11 isomer, against its key alternative, the trans-10,cis-12 isomer. The data presented herein confirms the pro-apoptotic and peroxisome proliferator-activated receptor alpha (PPARα) activating properties of synthetic cis-9,trans-11-octadecadienoic acid, offering valuable insights for its potential therapeutic applications. All experimental data is summarized for clear comparison, and detailed methodologies for the cited experiments are provided.
Comparative Analysis of Biological Activity
The biological effects of conjugated linoleic acid (CLA) isomers are highly dependent on their specific geometric configuration. The cis-9,trans-11 and trans-10,cis-12 isomers of this compound, while structurally similar, elicit distinct cellular responses. This section provides a quantitative comparison of their efficacy in inducing apoptosis and activating PPARα.
Induction of Apoptosis
Both cis-9,trans-11-CLA and trans-10,cis-12-CLA have been demonstrated to induce apoptosis in various cancer cell lines. However, their potency can differ. The following tables summarize the dose-dependent effects of these isomers on key apoptotic markers.
| Cell Line | Isomer | Concentration (µM) | Apoptosis Rate (%) | Data Source |
| MCF-7 (Breast Cancer) | cis-9,trans-11-CLA | 25 | -6.0 | [1] |
| 50 | 45.2 | [1] | ||
| 100 | 99.0 | [1] | ||
| 200 | 99.4 | [1] | ||
| SGC-7901 (Gastric Cancer) | cis-9,trans-11-CLA | 50 | Increased apoptotic peaks observed | [2] |
| SW480 (Colon Cancer) | cis-9,trans-11-CLA | Not Specified | Increased | [3] |
| trans-10,cis-12-CLA | Not Specified | Increased (more potent than c9,t11) | [3] |
Table 1: Comparative apoptosis rates in cancer cell lines treated with CLA isomers.
| Cell Line | Isomer | Concentration (µM) | Caspase-3 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) | Data Source |
| SW480 (Colon Cancer) | cis-9,trans-11-CLA | Not Specified | 1.27 - 1.34 | 1.37 - 1.47 | [3] |
| trans-10,cis-12-CLA | Not Specified | 1.27 - 1.34 | 1.37 - 1.47 | [3] |
Table 2: Effect of CLA isomers on caspase activity.
| Cell Line/Tissue | Isomer | Treatment | Bcl-2 Protein Levels | Bax Protein Levels | Data Source |
| SGC-7901 (Gastric Cancer) | cis-9,trans-11-CLA | Not Specified | Decreased | Not Reported | [2] |
| SW480 (Colon Cancer) | cis-9,trans-11-CLA | Not Specified | Reduced | Not Reported | [3] |
| trans-10,cis-12-CLA | Not Specified | Reduced | Not Reported | [3] | |
| Colonic Mucosa (Rats) | cis-9,trans-11-CLA | 1% in diet | Decreased | Increased | [3] |
| trans-10,cis-12-CLA | 1% in diet | Decreased | Increased | [3] | |
| Mammary Tubulopapillary Carcinoma (Canine) | cis-9,trans-11-CLA | 75 µM | Not Reported | Increased (68%) | [4] |
| Anaplastic Carcinoma (Canine) | cis-9,trans-11-CLA | 75 µM | Increased (72%) | Not Reported | [4] |
| Anaplastic Carcinoma (Canine) | trans-10,cis-12-CLA | 75 µM | Not Reported | Decreased (51%) | [4] |
Table 3: Regulation of Bcl-2 family proteins by CLA isomers.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
Both cis-9,trans-11-CLA and trans-10,cis-12-CLA have been shown to be effective activators of PPARα, a key regulator of lipid metabolism.
| Assay Type | Isomer(s) | Result | Data Source |
| In vitro transactivation assay | cis-9,trans-11-CLA and trans-10,cis-12-CLA | Equally efficient at activating PPARα | [5] |
| Luciferase reporter assay (HEK293 cells) | Mixture including cis-9,trans-11,cis-15-CLNA | Activated PPARα | [6] |
Table 4: Comparative PPARα activation by CLA isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of synthetic this compound isomers or a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Caspase-3/9 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with the caspase-3 (Ac-DEVD-AFC) or caspase-9 (Ac-LEHD-AFC) substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The fold-increase in caspase activity is determined by comparing the fluorescence of treated samples to the untreated control.
PPARα Reporter Gene Assay (Luciferase Assay)
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Treatment: After 24 hours, treat the transfected cells with different concentrations of the fatty acid isomers or a known PPARα agonist (positive control).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
Western Blot for Bcl-2 and Bax
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis Induced by cis-9,trans-11-CLA.
Caption: PPARα Signaling Pathway Activated by cis-9,trans-11-CLA.
Caption: Workflow for Evaluating the Pro-Apoptotic Effects of this compound.
References
- 1. [Effect of apoptosis in human mammary cancer (MCF-7) cells induced by cis9, t11-conjugated linoleic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by t10,c12-conjugated linoleic acid is mediated by an atypical endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary trans-10, cis-12 and cis-9,trans-11 conjugated linoleic acids induce apoptosis in the colonic mucosa of rats treated with 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid trans-10, cis-12 increases the expression of genes from cell cycle progression and cis-9, trans-11 stimulates apoptotic genes in different mammary tumor explants of female dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary trans-10,cis-12 conjugated linoleic acid induces hyperinsulinemia and fatty liver in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 9,10-Octadecadienoic Acid and Conjugated Linoleic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer properties of 9,10-Octadecadienoic acid and its derivatives against Conjugated Linoleic Acid (CLA). The information presented is collated from various preclinical studies to aid in understanding their potential as therapeutic agents. While direct comparative studies are limited, this guide synthesizes available data on their effects on cancer cell proliferation, apoptosis, and associated signaling pathways.
At a Glance: Key Differences in Anti-Cancer Activity
| Feature | This compound & Derivatives | Conjugated Linoleic Acid (CLA) |
| Primary Focus of Research | Primarily investigated as 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA). | Extensively studied, with a focus on cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) isomers. |
| Primary Mechanism of Action | Induces apoptosis through the mitochondrial pathway. | Isomer-dependent; t10,c12-CLA is a potent inducer of apoptosis, while c9,t11-CLA has weaker apoptotic effects but can inhibit cell proliferation. |
| Key Signaling Pathways | Downregulation of Bcl-2, upregulation of Bax, release of cytochrome c, and activation of caspases. Inhibition of the PI3K/Akt pathway has also been observed. | Inhibition of PI3K/Akt and MEK/ERK signaling pathways. The t10,c12 isomer can also induce apoptosis via endoplasmic reticulum stress. |
| Cell Line Specificity | Demonstrated efficacy in ovarian, cervical, and glioma cancer cell lines. | Broad-spectrum activity against breast, colon, prostate, and liver cancer cell lines, among others. |
Quantitative Analysis of Anti-Cancer Effects
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the efficacy of these fatty acids in different cancer cell lines.
Table 1: Proliferation Inhibition and Cytotoxicity (IC50)
| Compound | Cell Line | Assay | IC50 / % Inhibition | Concentration & Time | Citation |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) | HeLa (Cervical Cancer) | MTT | IC50: 30.53 µM | 48h | [1] |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) | SiHa (Cervical Cancer) | MTT | IC50: 25-50 µM | 48h | [1] |
| Octadecadienoic acid (ODA) | Human Glioma Cells | MTT | Significant inhibition (P<0.01) | 0.3, 0.6, 1.2 mg/L | [2] |
| c9,t11-CLA | MCF-7 (Breast Cancer) | Trypan Blue | 49% reduction in cell viability | 80.6 µM for 4 days | [1][3] |
| t10,c12-CLA | MCF-7 (Breast Cancer) | MTT | Significant reduction in metabolic activity | Not specified | [4] |
| CLA mixture | SW480 (Colon Cancer) | Trypan Blue | 58% reduction in cell viability | 80.6 µM for 4 days | [3] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Apoptosis (%) | Concentration & Time | Method | Citation |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) | HRA (Ovarian Cancer) | Dose-dependent increase | Not specified | DNA fragmentation, Annexin V | [5] |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) | HeLa (Cervical Cancer) | Concentration-dependent increase | 25, 50 µM for 48h | Flow Cytometry (Annexin V/7-AAD) | [1] |
| Octadecadienoic acid (ODA) | Human Glioma Cells | Significant increase (P<0.01) | 1.2 mg/L | Not specified | [2] |
| t10,c12-CLA | HT-29 (Colon Cancer) | Dose-dependent increase | 0-4 µM for 3 days | Flow Cytometry (Annexin V/7-AAD) | [6][7] |
Signaling Pathways and Mechanisms of Action
9-Oxo-Octadecadienoic Acid: Induction of Apoptosis via the Mitochondrial Pathway
Studies on 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) have primarily focused on its ability to induce programmed cell death in cancer cells. The predominant mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
References
- 1. DSpace [cora.ucc.ie]
- 2. [Effects of octadecadienoic acid on proliferation and apoptosis of glioma cells and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugated linoleic acid (CLA)-enriched milk fat inhibits growth and modulates CLA-responsive biomarkers in MCF-7 and SW480 human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid decreases mcf-7 human breast cancer cell growth and insulin-like growth factor-1 receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-10,cis-12 Conjugated linoleic acid induces depolarization of mitochondrial membranes in HT-29 human colon cancer cells: a possible mechanism for induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Potency of 9,10-Octadecadienoic Acid Isomers in PPARα Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between fatty acid isomers and nuclear receptors is paramount. This guide provides a comprehensive comparison of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation by various isomers of 9,10-Octadecadienoic acid, supported by experimental data and detailed methodologies.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key transcriptional regulator of lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic disorders. Naturally occurring fatty acids and their derivatives are known to be endogenous ligands for PPARα. Among these, isomers of this compound, including conjugated linoleic acids (CLAs) and their oxidized derivatives, have demonstrated varying degrees of PPARα activation. This guide synthesizes available data to facilitate a clear comparison of their efficacy.
Quantitative Comparison of PPARα Activation
The following table summarizes the quantitative data on the activation of PPARα by different this compound isomers. The data is compiled from ligand binding and reporter gene assays.
| Isomer/Derivative | Common Name/Abbreviation | Assay Type | Cell Line | Quantitative Data | Reference |
| (9Z,11E)-Octadecadienoic acid | (9Z,11E)-CLA | Scintillation Proximity Assay | - | IC50: ~140 nM | [1][2] |
| (10E,12Z)-Octadecadienoic acid | (10E,12Z)-CLA | Scintillation Proximity Assay | - | IC50: >140 nM, <400 nM | [1][2] |
| (9E,11E)-Octadecadienoic acid | (9E,11E)-CLA | Scintillation Proximity Assay | - | IC50: <400 nM | [1][2] |
| 13-oxo-9,11-Octadecadienoic acid | 13-oxo-ODA | Luciferase Reporter Assay | CV-1 | Stronger activation than 9-oxo-ODA and CLA mixture | [3][4][5] |
| 9-oxo-10,12-Octadecadienoic acid | 9-oxo-ODA | Luciferase Reporter Assay | CV-1 | Weaker activation than 13-oxo-ODA | [3][4][5] |
| Conjugated Linoleic Acid Mixture | CLA | Luciferase Reporter Assay | CV-1 | Weaker activation than 13-oxo-ODA | [3][4][5] |
Note: IC50 values represent the concentration of a ligand that displaces 50% of a radiolabeled ligand in a competitive binding assay. Lower IC50 values indicate higher binding affinity. For luciferase reporter assays, the data is presented as relative activation compared to other isomers.
Experimental Protocols
Scintillation Proximity Assay (SPA) for Ligand Binding
This assay quantifies the binding affinity of a ligand to a receptor.
-
Immobilization of Receptor: The PPARα ligand-binding domain (LBD) is immobilized onto scintillation proximity assay beads.
-
Radioligand Incubation: A known concentration of a high-affinity radiolabeled PPARα ligand (e.g., [3H]-GW7647) is incubated with the receptor-coated beads.
-
Competitive Binding: Increasing concentrations of the unlabeled test compounds (this compound isomers) are added to the mixture.
-
Signal Detection: When the radioligand binds to the receptor on the bead, it comes into close proximity with the scintillant embedded in the bead, leading to the emission of light. This light is detected by a scintillation counter.
-
Data Analysis: The ability of the test compounds to displace the radioligand is measured by the decrease in scintillation signal. The IC50 value is then calculated from the dose-response curve.[1][2]
Luciferase Reporter Gene Assay for Transcriptional Activation
This cell-based assay measures the ability of a compound to activate a target receptor and induce the expression of a reporter gene.
-
Cell Culture and Transfection: A suitable mammalian cell line, such as CV-1 or HEK293T, is cultured.[3][6] The cells are then co-transfected with two plasmids:
-
An expression vector containing a chimeric receptor, where the PPARα LBD is fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
An internal control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.[3][5]
-
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the this compound isomers. A vehicle control (e.g., DMSO) and a known PPARα agonist (e.g., GW7647) are included as negative and positive controls, respectively.[3][5]
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the activity of firefly luciferase (from the reporter plasmid) and the internal control luciferase are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the internal control luciferase activity. The fold activation is then calculated by comparing the normalized luciferase activity in the treated cells to that in the vehicle-treated cells.[3][5]
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for assessing its activation.
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for Luciferase Reporter Assay.
Conclusion
The presented data indicates that various isomers of this compound are effective activators of PPARα. Notably, the (9Z,11E)-CLA isomer exhibits the highest binding affinity among the tested CLA isomers.[1][2] Furthermore, the oxidized derivative, 13-oxo-9,11-Octadecadienoic acid, has been shown to be a more potent activator in a reporter gene assay compared to its isomer 9-oxo-ODA and a mixture of CLA isomers.[3][4][5] These findings underscore the importance of stereochemistry and oxidative modifications in determining the biological activity of fatty acids. For researchers in drug discovery and development, these insights can guide the selection and design of novel PPARα modulators for the treatment of metabolic diseases. Further studies are warranted to fully elucidate the structure-activity relationships and the in vivo efficacy of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A distal enhancer of Pparα regulates thermogenesis and mitochondrial function in brown fat | PLOS Genetics [journals.plos.org]
A Comparative Guide to the Validation of Analytical Methods for 9,10-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 9,10-Octadecadienoic acid, a fatty acid of significant interest in various research fields. We will explore three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This comparison is based on established validation parameters to assist researchers in selecting the most suitable method for their specific application.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for the analysis of this compound and its isomers using HPLC, GC-MS, and LC-MS/MS. It is important to note that direct comparative studies for this compound are limited; therefore, data from closely related octadecadienoic acid isomers and derivatives are included to provide a comprehensive overview.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.999[1][2] | >0.990[3] | >0.999[4][5] |
| Accuracy (% Recovery) | 87.93% - 89.33%[1] | >95%[3] | 87.25% - 119.44%[4][5] |
| Precision (RSD %) | <2%[3] | <2%[3] | <6.96%[4][5] |
| Limit of Detection (LOD) | 0.035 - 0.090 µg/g[1] | 0.109 - 0.177 mg/mL[3] | 0.4 ppb[4][5] |
| Limit of Quantitation (LOQ) | 0.12 - 0.32 µg/g[1] | 0.332 - 0.537 mg/mL[3] | Not explicitly stated, but quantifiable at low ppb levels. |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are the bedrock of reliable and reproducible scientific data. Below are representative methodologies for each of the discussed analytical techniques, based on established practices for fatty acid analysis.
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection
This method is suitable for the quantification of this compound, particularly when derivatization is employed to enhance UV absorbance.
-
Sample Preparation:
-
Lipid extraction from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Saponification of the lipid extract using methanolic KOH to release free fatty acids.
-
Acidification of the sample followed by extraction of the fatty acids with a non-polar solvent like hexane.
-
Evaporation of the solvent and reconstitution of the sample in the mobile phase.
-
For enhanced sensitivity, derivatization with a UV-absorbing agent may be performed.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, with a small percentage of acetic acid to ensure the analyte is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or Diode Array Detector (DAD) at a wavelength appropriate for the derivatizing agent, or at lower wavelengths (~210 nm) for underivatized fatty acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids, derivatization to their more volatile methyl esters (FAMEs) is a standard and necessary step.
-
Sample Preparation and Derivatization:
-
Lipid extraction from the sample matrix.
-
Transesterification of the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-MeOH) or methanolic HCl.
-
Extraction of the FAMEs with hexane.
-
The hexane layer is then concentrated and injected into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the appropriate split ratio depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with scanning a mass range appropriate for the expected FAMEs. Quantification is often performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of fatty acids in complex biological matrices, often without the need for derivatization.
-
Sample Preparation:
-
Lipid extraction from the sample matrix.
-
The lipid extract is then evaporated and reconstituted in a solvent compatible with the LC mobile phase.
-
For very low concentrations, a solid-phase extraction (SPE) step may be included for sample cleanup and concentration.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier such as formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation. This technique provides a high degree of specificity.
-
Mandatory Visualization: Workflow and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method validation and a conceptual representation of the analytical separation process.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Fatty Acid Signaling: A Comparative Guide to the Cross-Reactivity of 9,10-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
The intricate network of fatty acid signaling pathways presents both a challenge and an opportunity in the development of novel therapeutics for metabolic and inflammatory diseases. At the heart of this network are a variety of fatty acid receptors, each with distinct downstream effects. 9,10-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer, is structurally similar to several known receptor ligands, suggesting potential cross-reactivity that could have significant physiological implications. This guide provides a comparative analysis of the likely interactions of this compound with key fatty acid receptors—PPARα, PPARγ, GPR40, and GPR120—based on experimental data from structurally related molecules.
Comparative Analysis of Receptor Activation
Direct experimental data on the binding and activation of this compound across a range of fatty acid receptors is limited. However, by examining studies on its isomers and other closely related fatty acids, we can infer its potential cross-reactivity profile.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.
-
PPARα: Evidence strongly suggests that various isomers of conjugated linoleic acid are potent activators of PPARα.[1][2] For instance, the 9(Z),11(E)-CLA isomer is a high-affinity ligand for human PPARα, with IC50 values ranging from 140 nM to 400 nM.[2] Furthermore, 9-oxo-10(E),12(E)-octadecadienoic acid, a structurally similar compound, is a potent PPARα agonist.[3][4][5] This suggests a high probability that this compound also acts as a PPARα agonist.
-
PPARγ: Isomers of CLA have also been identified as ligands and activators of PPARγ.[6][7] However, the affinity appears to be in the micromolar range, indicating a potentially weaker interaction compared to PPARα.[6] The activation of PPARγ by certain CLAs has been linked to anti-inflammatory and anti-proliferative effects.[6][7]
| Compound | Receptor | Activity | IC50 / EC50 | Reference |
| 9(Z),11(E)-CLA | Human PPARα | Agonist | ~140 nM | [2] |
| 10(E),12(Z)-CLA | Human PPARα | Agonist | ~200 nM | [2] |
| 9(E),11(E)-CLA | Human PPARα | Agonist | ~400 nM | [2] |
| CLA Isomers | Human PPARγ | Agonist | Micromolar Affinity | [6] |
| 13-oxo-9,11-octadecadienoic acid | PPARα | Agonist | Stronger than 9-oxo-ODA and CLA | [4] |
| 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) | PPARα | Agonist | Potent Activator | [3][4] |
G Protein-Coupled Receptors (GPCRs)
GPCRs are cell surface receptors that mediate a wide range of physiological responses to fatty acids.
-
GPR40 (FFAR1): Conjugated linoleic acids have been shown to activate GPR40, leading to increased insulin secretion.[8][9] A metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, has been demonstrated to ameliorate intestinal epithelial barrier impairment through a GPR40-mediated pathway.[10] Given that linoleic acid itself is an agonist for GPR40, it is plausible that this compound also interacts with this receptor.[11][12]
-
GPR120 (FFAR4): GPR120 is activated by a variety of long-chain fatty acids, including omega-3 fatty acids, and plays a key role in mediating their anti-inflammatory effects.[13][14] While direct evidence for this compound is not available, its structural characteristics as a long-chain fatty acid make it a potential candidate for GPR120 activation.
| Compound | Receptor | Activity | Effect | Reference |
| Conjugated Linoleic Acids | GPR40 | Agonist | Increased Insulin Secretion | [8][9] |
| 10-hydroxy-cis-12-octadecenoic acid | GPR40 | Agonist | Ameliorates Intestinal Barrier Impairment | [10] |
| Omega-3 Fatty Acids | GPR120 | Agonist | Anti-inflammatory Effects | [13][14] |
Signaling Pathways
Understanding the downstream signaling cascades of these receptors is critical for predicting the functional outcomes of this compound binding.
GPR40 Signaling Pathway
Activation of GPR40 by fatty acids predominantly signals through the Gαq/11 pathway.[15][16][17] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including insulin secretion from pancreatic β-cells.[15][16][17]
GPR120 Signaling Pathway
The GPR120 signaling pathway is particularly noted for its anti-inflammatory effects. Upon ligand binding, GPR120 can signal through Gαq/11, similar to GPR40, leading to increased intracellular calcium. However, a key anti-inflammatory mechanism involves the recruitment of β-arrestin-2. This interaction leads to the internalization of the receptor-ligand complex and subsequent inhibition of TAK1 activation, a critical step in the TLR4 and TNF-α pro-inflammatory signaling pathways.
Experimental Protocols
To definitively determine the cross-reactivity of this compound, the following experimental approaches are recommended.
PPARα/γ Luciferase Reporter Assay
This assay measures the ability of a compound to activate PPARα or PPARγ, leading to the expression of a luciferase reporter gene.
Workflow Diagram
References
- 1. Conjugated linoleic acid isomers and their precursor fatty acids regulate peroxisome proliferator-activated receptor subtypes and major peroxisome proliferator responsive element-bearing target genes in HepG2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The influence of conjugated linoleic acid on the expression of peroxisome proliferator-activated receptor-γ and selected apoptotic genes in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugated Linoleic Acids Mediate Insulin Release through Islet G Protein-coupled Receptor FFA1/GPR40 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated linoleic acids mediate insulin release through islet G protein-coupled receptor FFA1/GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Gut Microbial Metabolite of Linoleic Acid, 10-Hydroxy-cis-12-octadecenoic Acid, Ameliorates Intestinal Epithelial Barrier Impairment Partially via GPR40-MEK-ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linoleic Acid Permeabilizes Gastric Epithelial Cells by Increasing Connexin43 Levels in the Cell Membrane Via a GPR40- and Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 13. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9,10-Octadecadienoic Acid Isomers from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9,10-octadecadienoic acid and its isomers derived from various natural origins. The information presented is supported by experimental data to aid in research and development applications.
Quantitative Data Summary
The concentration and isomeric form of this compound vary significantly among different natural sources. The following table summarizes the available quantitative data for prominent sources.
| Natural Source | Isomer of this compound | Concentration/Yield | Method of Analysis |
| Chilopsis linearis (Desert Willow) Seed Oil | trans-9,trans-12-Octadecadienoic acid | Approximately 15% of total fatty acids | Fractional Crystallization and Infrared Spectroscopy |
| Solanum lycopersicum (Tomato) | 9-Oxo-(10E,12E)-octadecadienoic acid | Data not available in precise quantitative terms, but identified as a potent PPARα agonist.[1][2] | Luciferase Reporter Assay, LC/MS, and NMR[2][3] |
| Solanum melongena (Eggplant) Calyx | 9-Oxo-(10E,12E)-octadecadienoic acid | Not precisely quantified, but isolated and shown to exhibit cytotoxic activity.[4] | Chromatographic methods |
| Acacia nilotica Seed Extract | 9,12-Octadecadienoic acid | 14.24% of total peak area in GC-MS analysis[5] | Gas Chromatography-Mass Spectrometry (GC-MS)[5] |
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound and its isomers are crucial for reproducible research. Below are generalized protocols based on established methods.
Protocol 1: Extraction and Isolation of Fatty Acids from Plant Seeds (e.g., Chilopsis linearis)
This protocol is based on the principles of Soxhlet extraction followed by saponification and fractional crystallization.
1. Oil Extraction (Soxhlet Method):
- Grind the seeds to a fine powder.
- Accurately weigh about 50 g of the ground seed material and place it in a porous thimble.
- Place the thimble in a Soxhlet extractor.
- Extract the oil using n-hexane as the solvent for 6-8 hours.
- After extraction, evaporate the solvent from the collected oil using a rotary evaporator.
2. Saponification and Fatty Acid Liberation:
- To the extracted oil, add a 10% solution of potassium hydroxide (KOH) in ethanol.
- Reflux the mixture for 1-2 hours to saponify the triglycerides.
- After cooling, acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 1-2 to liberate the free fatty acids.
- Extract the fatty acids with diethyl ether or petroleum ether.
- Wash the ether extract with distilled water until it is free of mineral acid.
- Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent.
3. Fractional Crystallization (for isomer separation):
- Dissolve the mixed fatty acids in acetone at a concentration of 10% (w/v).
- Cool the solution to -20°C and allow it to stand for several hours to crystallize the saturated and less unsaturated fatty acids.
- Filter the solution to separate the crystalline fraction.
- The filtrate, enriched in polyunsaturated fatty acids like this compound isomers, can be further purified by repeated crystallization at lower temperatures or by chromatographic techniques.
Protocol 2: Extraction and Analysis of Oxo-Octadecadienoic Acids from Plant Tissues (e.g., Eggplant Calyx or Tomato Fruit)
This protocol utilizes the Bligh-Dyer method for lipid extraction followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
1. Lipid Extraction (Bligh-Dyer Method):
- Homogenize fresh plant tissue (e.g., 10 g of eggplant calyx) with a mixture of chloroform and methanol (1:2, v/v).
- Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).
- Vortex the mixture thoroughly and centrifuge to separate the phases.
- The lower chloroform phase contains the lipids. Carefully collect this phase.
- Dry the lipid extract under a stream of nitrogen.
2. Derivatization for GC-MS Analysis (optional but recommended):
- To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
- Heat the mixture at 60°C for 1 hour to convert the fatty acids to their fatty acid methyl esters (FAMEs).
- Add water and extract the FAMEs with hexane.
- Dry the hexane extract and concentrate it for GC-MS analysis.
3. Instrumental Analysis:
- HPLC Analysis: For direct analysis of oxo-fatty acids, dissolve the dried lipid extract in a suitable mobile phase (e.g., a mixture of hexane and isopropanol). Use a normal-phase HPLC column for separation. Detection can be performed using a UV detector, as oxo-fatty acids often have a chromophore.
- GC-MS Analysis: Inject the FAMEs solution into a GC-MS system equipped with a polar capillary column (e.g., a cyanopropyl-substituted column) for optimal separation of fatty acid isomers. The mass spectrometer will aid in the identification of the compounds based on their mass spectra.
Signaling Pathways and Experimental Workflows
The biological activity of this compound isomers is a key area of research. Below are diagrams illustrating a known signaling pathway affected by one of its isomers and a typical experimental workflow for its analysis.
Caption: Activation of the PPARα signaling pathway by 9-Oxo-(10E,12E)-octadecadienoic acid.
References
- 1. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalcps.com [journalcps.com]
A Side-by-Side Comparison of HPLC and GC-MS for the Analysis of 9,10-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids such as 9,10-Octadecadienoic acid is crucial in various fields, including metabolic research, drug development, and food science. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and disadvantages, and the choice between them depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and the need for derivatization. This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by experimental data and detailed methodologies.
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters for the analysis of octadecadienoic acid isomers using HPLC and GC-MS. It is important to note that the data for HPLC is based on the analysis of a closely related compound, 9-hydroxy-10,12-octadecadienoic acid, which provides a reasonable estimate for the performance of this compound analysis. Specific quantitative data for the GC-MS analysis of this compound is less commonly reported in literature, and performance can vary based on the derivatization method and instrumentation used.
| Parameter | HPLC (for 9-hydroxy-10,12-octadecadienoic acid)[1] | GC-MS (General for Fatty Acid Methyl Esters) |
| Limit of Detection (LOD) | 0.090 µg/g[1] | Typically in the low ng to pg range on-column |
| Limit of Quantitation (LOQ) | 0.32 µg/g[1] | Typically in the ng to pg range on-column |
| **Linearity (R²) ** | 0.9992[1] | Generally >0.99 |
| Precision (%RSD) | <15% | Typically <10-15% |
| Accuracy/Recovery (%) | 89.33%[1] | Dependant on extraction and derivatization efficiency |
| Derivatization Required? | No[2] | Yes (typically methylation to form FAMEs)[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the analysis of hydroxyoctadecadienoic acid isomers and can be adapted for this compound[1].
1. Sample Preparation and Extraction:
-
Homogenize the sample (e.g., tissue, food product).
-
Extract the lipids using a suitable solvent system, such as a modified Folch method with a mixture of methanol and dichloromethane[1].
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
2. HPLC Conditions:
-
Column: Absolute SiO2 column (250 mm × 4.6 mm, 5 µm) or a similar normal-phase column[1].
-
Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v)[1]. The exact ratio may need optimization for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at a wavelength of 234 nm (for conjugated dienes)[1]. For non-conjugated dienes like this compound, detection at a lower wavelength (e.g., ~200-210 nm) or the use of a different detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) would be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the analysis of fatty acids as their methyl esters (FAMEs) by GC-MS.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as for HPLC.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a methylation reagent. A common and effective method is using boron trifluoride (BF3) in methanol[3].
-
Heat the mixture at 60-100°C for a specified time (e.g., 10-60 minutes) to ensure complete derivatization.
-
After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.
-
Carefully collect the upper organic layer containing the FAMEs.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
Column: A polar capillary column, such as a CP-Sil 88 or equivalent (e.g., 100 m length), is recommended for good separation of fatty acid isomers[3].
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute the FAMEs based on their volatility. For example, start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min and hold for 15 minutes.
-
Injector: Split/splitless injector, typically operated at a higher temperature than the initial oven temperature (e.g., 250°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Methodology Visualization
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Side-by-Side Comparison
| Feature | HPLC | GC-MS |
| Principle | Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds[4]. | Requires volatile and thermally stable compounds. Derivatization is necessary for non-volatile fatty acids[2]. |
| Derivatization | Generally not required for fatty acids, allowing for a more direct analysis of the native compound[2]. | Mandatory for fatty acids to increase their volatility and improve chromatographic peak shape[2]. This adds an extra step to the sample preparation and can be a source of error. |
| Isomer Separation | Can be effective for separating positional and geometrical isomers, especially with specialized columns (e.g., silver-ion HPLC)[3][5]. | Highly effective for separating isomers of FAMEs, particularly with long, polar capillary columns[3]. |
| Sensitivity | Sensitivity can be a limitation depending on the detector. UV detection requires a chromophore, which is weak in non-conjugated fatty acids. MS detection significantly improves sensitivity. | Generally offers very high sensitivity, especially when using selected ion monitoring (SIM) mode, allowing for the detection of trace amounts of the analyte. |
| Selectivity | Selectivity is determined by the choice of stationary and mobile phases. Coupling with MS (LC-MS) provides high selectivity. | The combination of chromatographic separation and mass spectrometric detection provides excellent selectivity and confident peak identification based on mass spectra. |
| Sample Throughput | Can be lower due to longer run times and the need for column equilibration. | Can have higher throughput, especially with modern fast GC methods. However, the derivatization step can be time-consuming. |
| Instrumentation Cost | HPLC systems can have a lower initial cost than GC-MS systems, but the cost of solvents can be significant over time. | GC-MS systems generally have a higher initial purchase price. The cost of gases (e.g., helium) is a primary operational expense. |
| Ease of Use | Method development can be more complex due to the wider variety of columns and mobile phases. | Method development for FAMEs is relatively well-established. The primary challenge lies in optimizing the derivatization step. |
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of strengths and weaknesses.
HPLC is advantageous when analyzing the native form of the fatty acid is preferred, avoiding the potential artifacts and variability associated with derivatization. It is particularly well-suited for the analysis of thermally labile or non-volatile lipids. However, achieving high sensitivity for non-conjugated fatty acids like this compound may require the use of a mass spectrometer as a detector (LC-MS).
GC-MS is the more traditional and widely used method for fatty acid analysis, offering excellent separation of isomers and high sensitivity. The necessity of derivatization is a significant drawback, as it increases sample preparation time and can introduce variability. However, for labs with established protocols, GC-MS provides robust and reliable quantification.
The ultimate choice between HPLC and GC-MS for the analysis of this compound will depend on the specific research question, the available instrumentation, and the desired balance between direct analysis, sensitivity, and sample throughput. For applications requiring the analysis of the underivatized analyte or for samples containing other non-volatile lipids, HPLC is a strong candidate. For high-sensitivity, high-resolution analysis of fatty acid profiles where derivatization is acceptable, GC-MS remains a powerful tool.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. hplc.eu [hplc.eu]
- 3. Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
validating the pro-apoptotic effects of 9,10-Octadecadienoic acid in different cell lines
An Objective Comparison of the Pro-Apoptotic Effects of 9,10-Octadecadienoic Acid and Its Derivatives Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic efficacy of this compound (9,10-ODA) and its closely related derivatives. The information presented is collated from multiple studies to offer objective, data-driven insights into its potential as an anti-cancer agent.
Data Presentation: Comparative Pro-Apoptotic Effects
The pro-apoptotic potential of 9,10-ODA and its derivatives, such as 9-Oxo-octadecadienoic acid (9-Oxo-ODA) and 9-hydroxyoctadecadienoic acid (9S-HOD), has been validated in several cancer cell lines. The efficacy is dose-dependent and varies by cell type. The following table summarizes key quantitative data from relevant experimental studies.
| Cell Line | Compound | Concentration | Treatment Duration | Key Pro-Apoptotic Observations |
| Human Ovarian Cancer (HRA) | 9-Oxo-(10E,12E)-octadecadienoic acid | Dose-dependent | Not Specified | Induced DNA fragmentation, increased caspase-3/7 activity, down-regulation of Bcl-2, and up-regulation of Bax.[1] |
| Human Cervical Cancer (HeLa, SiHa) | 9-Oxo-(10E,12E)-octadecadienoic acid | IC50 = 25–50 µM | Not Specified | Suppressed proliferation and induced apoptosis, altering the cell cycle and p53 pathways.[2] |
| Human Glioma Cells | Octadecadienoic acid (ODA) | 0.3, 0.6, 1.2 mg/L | Not Specified | Significantly inhibited proliferation and promoted apoptosis. The high dose increased apoptosis more than the control drug, 5-FU.[3] |
| Acute Leukemia (HL-60) | 9s-hydroxy-octadecadienoic acid (9S-HOD) | Not Specified | Not Specified | Exerted cytotoxic efficacy and induced apoptosis; however, the effect was attenuated by the presence of fetal bovine serum (FBS).[4][5] |
| Human Breast Cancer (MCF-7) | 13-Oxo-9Z,11E-octadecadienoic acid | 150 µM | 24 hours | Suppressed cell proliferation and increased apoptosis in breast cancer stem cells (BCSCs) from 6.5% to 23.7%.[6] |
| Colorectal Cancer (Caco-2) | 13(S)-hydroxyoctadecadienoic acid | Not Specified | Not Specified | Decreased cell growth and DNA synthesis, and showed a clear apoptotic effect.[7] |
Experimental Protocols
The methodologies outlined below are standard procedures for validating the pro-apoptotic effects of compounds like 9,10-ODA.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, including adherent lines (e.g., HRA, HeLa, MCF-7) and suspension lines (e.g., HL-60).
-
Culture Conditions: Cells are typically maintained in a suitable medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin), and incubated at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: 9,10-ODA or its derivatives are dissolved in a solvent like DMSO or ethanol to create a stock solution. This is then diluted to final concentrations in the cell culture medium for experiments. A vehicle control (medium with the solvent) is run in parallel.
Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Cell Preparation: After treatment, both adherent and suspension cells are collected. Adherent cells are first detached using trypsin.[8][10]
-
Staining: Cells are washed with cold Phosphate-Buffered Saline (PBS) and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added.
-
Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to measure changes in the expression levels of key proteins that regulate apoptosis.
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to obtain total cellular protein.
-
Quantification: The protein concentration is determined using a standard assay like the BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
The following diagrams illustrate the key signaling cascade and a standard experimental workflow for validating the pro-apoptotic effects of 9,10-ODA.
Caption: Mitochondrial pathway of apoptosis induced by 9,10-ODA derivatives.
Caption: Standard workflow for validating the pro-apoptotic effects of 9,10-ODA.
References
- 1. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effects of octadecadienoic acid on proliferation and apoptosis of glioma cells and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proteomic analysis of acute leukemia cells treated with 9-hydroxyoctadecadienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic analysis of acute leukemia cells treated with 9-hydroxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 9,10-Octadecadienoic acid
This guide provides immediate, essential safety and logistical information for handling 9,10-Octadecadienoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
While this compound and its isomers are generally not classified as hazardous substances, adherence to standard laboratory safety protocols is crucial.[1][2][3][4] The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles should be worn to protect against splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn.[2] Check for leaks before use and wash hands after handling.[2] |
| Body Protection | A standard laboratory coat is recommended to prevent skin contact. |
| Respiratory | Generally not required under normal use with adequate ventilation.[1][2] In case of aerosols or dust, use a respirator.[2] |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling:
-
Storage:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills: Wipe up with an absorbent material like a cloth or sand.[1] Clean the area with water.[1]
-
Large Spills: Cover with an inert absorbent material such as sand or earth.[1] Collect the material into a suitable container for disposal.[1][2]
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Personal Precautions: Wear appropriate PPE during cleanup.[2]
Disposal Plan
This compound is not typically classified as hazardous waste.[1] However, disposal must be in accordance with local, state, and federal regulations.
-
Waste Product: Dispose of the chemical at a licensed waste disposal facility. Do not discharge into sewers or drains.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
